H3K27(Me2) (15-34)
Description
Histone H3 and its Post-Translational Modifications
Histone H3 is one of the five main histone proteins and is subject to a diverse array of post-translational modifications (PTMs). acs.orgfrontiersin.org These modifications primarily occur on the N-terminal tail of the histone, a flexible region that protrudes from the nucleosome core. nih.gov The various PTMs include acetylation, methylation, phosphorylation, and ubiquitination, among others. frontiersin.orgcreative-proteomics.com Each of these modifications can alter the charge of the histone tail, influencing its interaction with DNA and other proteins, and thereby impacting chromatin structure and gene expression. nih.gov
The combination of different PTMs on a single histone tail, often referred to as the "histone code," can create a highly specific and nuanced regulatory landscape. mdpi.com For example, methylation of histone H3 at lysine (B10760008) 4 (H3K4me) is generally associated with active transcription, whereas methylation at lysine 9 (H3K9) and lysine 27 (H3K27) is typically linked to transcriptional repression. frontiersin.org The degree of methylation (mono-, di-, or trimethylation) at a specific residue can also have distinct functional consequences. mdpi.com This intricate system of modifications allows for precise control over gene expression in response to various cellular signals.
Definition and Broad Significance of H3K27me2 within the Epigenome
Histone H3 lysine 27 dimethylation (H3K27me2) is a specific epigenetic mark characterized by the addition of two methyl groups to the lysine residue at position 27 of the histone H3 protein. This modification is predominantly associated with transcriptional repression. tandfonline.comencyclopedia.pub H3K27me2 is often found distributed across large domains of chromatin and is believed to play a protective role by preventing the activation of non-cell-type-specific enhancers. researchgate.netepigenie.comnih.gov
The Polycomb Repressive Complex 2 (PRC2) is the primary enzyme complex responsible for catalyzing the methylation of H3K27, including its dimethylated state. epigenie.commedchemexpress.commedchemexpress.com While H3K27 trimethylation (H3K27me3) is strongly linked to the silencing of developmental genes at their promoters, the role of H3K27me2 is more widespread. epigenie.com It is considered a ubiquitous PTM that covers a significant portion of the genome. researchgate.net The balance between the different methylation states of H3K27 (mono-, di-, and trimethylation) is crucial for proper gene regulation and cell identity. researchgate.net Dysregulation of H3K27 methylation has been implicated in various diseases, highlighting its importance in maintaining normal cellular function.
Contextualizing the H3K27(Me2) (15-34) Peptide in Epigenetic Research
The H3K27(Me2) (15-34) peptide is a synthetically produced fragment of the human histone H3 protein, spanning amino acids 15 to 34. bio-techne.com This specific peptide contains the dimethylated lysine at position 27. In epigenetic research, such synthetic peptides are invaluable tools. They serve as substrates for the enzymes that "write" and "erase" histone modifications, such as methyltransferases and demethylases. bio-techne.com
Researchers utilize these peptides in a variety of assays to study the activity and specificity of these enzymes. For example, the H3K27(Me2) (15-34) peptide can be used to investigate which enzymes are capable of demethylating this specific mark. It is also employed in inhibitor screening assays to identify small molecules that can block the activity of H3K27-modifying enzymes. Furthermore, these peptides are crucial for developing and characterizing antibodies that can specifically recognize the H3K27me2 modification in its native context within the cell. This is essential for techniques like Chromatin Immunoprecipitation (ChIP), which maps the genomic location of specific histone modifications. mdpi.combiorxiv.org The study of peptides like H3K27(Me2) (15-34) provides fundamental insights into the mechanisms of epigenetic regulation. biorxiv.org
Properties
Molecular Formula |
C86H154N30O25 |
|---|---|
Molecular Weight |
2008.35 |
Origin of Product |
United States |
Molecular Biogenesis and Dynamic Regulation of H3k27me2
"Writer" Enzymes: Histone Lysine (B10760008) Methyltransferases (HKMTs)
The primary enzymes responsible for H3K27 methylation are the histone lysine methyltransferases (HKMTs), with the Polycomb Repressive Complex 2 (PRC2) being the principal actor. nih.govbiologists.com
Polycomb Repressive Complex 2 (PRC2) Core Components (EZH1/2, EED, SUZ12) as Primary H3K27 Methyltransferases
The catalytic activity of PRC2 resides in its core components, which function in a coordinated manner to methylate H3K27. mdpi.com The core of the PRC2 complex is composed of four key proteins:
Enhancer of zeste homolog 1 (EZH1) or 2 (EZH2): These are the catalytic subunits containing the SET domain, which is responsible for the methyltransferase activity. ecancer.orgru.nlbmbreports.org EZH2 is the primary and more active methyltransferase in proliferating cells, while EZH1 is also capable of catalysis, often in differentiated cells where EZH2 levels are lower. biologists.combmbreports.orgnih.gov
Embryonic ectoderm development (EED): This component is crucial for the complex's allosteric activation. ru.nl EED contains a binding pocket that recognizes the product of PRC2's activity, H3K27me3, leading to a positive feedback loop that enhances the complex's methyltransferase function. nih.govpnas.org
Suppressor of zeste 12 homolog (SUZ12): SUZ12 is essential for the structural integrity and catalytic activity of the PRC2 complex, acting as a scaffold that brings the other core components together. ru.nlbmbreports.orgpnas.org
Retinoblastoma-binding protein 4/7 (RBBP4/7): While sometimes considered a core component, RBBP4/7 also associates with other chromatin-modifying complexes. Within PRC2, it contributes to the complex's activity on nucleosomal substrates. nih.gov
Together, these subunits form a functional complex that can catalyze the mono-, di-, and trimethylation of H3K27. nih.govbiologists.com The precise composition of the PRC2 complex can vary, with different accessory proteins associating with the core to form distinct subcomplexes, such as PRC2.1 and PRC2.2, which may have different recruitment mechanisms and functional roles. ru.nlfrontiersin.org
Catalytic Mechanisms of H3K27 Dimethylation by PRC2
The dimethylation of H3K27 by PRC2 is a stepwise process involving the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM). wikipedia.org The catalytic cycle can be summarized as follows:
Substrate Binding: The PRC2 complex binds to the histone H3 tail.
First Methylation: The SET domain of EZH1/2 catalyzes the transfer of a methyl group from SAM to the nitrogen atom of the lysine 27 side chain, resulting in H3K27me1.
Second Methylation: For the generation of H3K27me2, the complex can then catalyze the addition of a second methyl group to the already monomethylated lysine.
Wild-type EZH2 is most efficient at the initial monomethylation step, with decreasing efficiency for subsequent methylation states. pnas.org The catalytic process is thought to involve the deprotonation of the lysine side chain, activating it for a nucleophilic attack on the methyl group of the SAM cofactor in an SN2-like reaction. wikipedia.org
Regulation of PRC2 Activity and Substrate Specificity
The activity and substrate specificity of PRC2 are tightly regulated by a multitude of factors, ensuring that H3K27 methylation occurs at the correct genomic locations and developmental times. Key regulatory mechanisms include:
Allosteric Activation: As mentioned, the binding of EED to existing H3K27me3 marks allosterically stimulates the catalytic activity of EZH1/2, creating a positive feedback loop that helps to propagate and maintain repressive chromatin domains. nih.govpnas.orgresearchgate.net
Accessory Proteins: Different PRC2 subcomplexes, defined by their association with specific accessory proteins like JARID2, AEBP2, and PCL proteins, exhibit distinct regulatory properties and targeting mechanisms. ru.nlnih.govfrontiersin.org For instance, JARID2-containing PRC2.2 is implicated in de novo repression, while MTF2-containing PRC2.1 helps maintain established H3K27me3 marks. frontiersin.org
Post-Translational Modifications: The activity of PRC2 is influenced by other histone modifications. For example, H3K36me3 and H3K4me3, marks associated with active transcription, can inhibit PRC2 activity, preventing the inappropriate spreading of H3K27 methylation into active gene bodies. nih.govresearchgate.net
RNA Binding: PRC2 can be regulated by binding to various RNA molecules. Some RNAs, particularly those forming G-quadruplex structures, can inhibit PRC2 activity by inducing its dimerization. biorxiv.org
Linker DNA: The length of the DNA that connects adjacent nucleosomes can influence PRC2-EZH2 activity, which is higher on oligonucleosomes compared to mononucleosomes, suggesting that interactions with neighboring nucleosomes are important for optimal function. nih.gov
"Eraser" Enzymes: Histone Lysine Demethylases (KDMs)
The removal of methyl groups from H3K27me2 is catalyzed by a specific family of histone lysine demethylases (KDMs), which act as "erasers" to counteract the activity of PRC2.
Jumonji C (JmjC) Domain-Containing Demethylases (e.g., KDM6A/UTX, KDM6B/JMJD3)
The primary enzymes responsible for the demethylation of H3K27me2 and H3K27me3 belong to the Jumonji C (JmjC) domain-containing family of proteins. nih.govontosight.ai Two of the most well-characterized H3K27 demethylases are:
KDM6A (also known as UTX): This enzyme is encoded on the X chromosome and is broadly expressed. nih.gov It plays a crucial role in development and has been implicated in various cellular processes, including the regulation of HOX genes.
KDM6B (also known as JMJD3): This demethylase is also specific for H3K27me2/3 and is involved in processes such as macrophage differentiation and the inflammatory response. pnas.org
Both KDM6A and KDM6B are capable of removing both dimethyl and trimethyl marks from H3K27, thereby reversing the repressive effects of PRC2 and facilitating gene activation. nih.govpnas.org Their activity is critical for the dynamic regulation of gene expression during development and in response to cellular signals. pnas.org
Mechanistic Principles of H3K27me2 Demethylation
The demethylation of H3K27me2 by JmjC domain-containing enzymes occurs through an oxidative process that is fundamentally different from the mechanism used by another class of demethylases (LSD1). pnas.orgcusabio.com The key features of this mechanism are:
Cofactor Dependence: The reaction requires the presence of molecular oxygen (O₂), iron (Fe(II)), and α-ketoglutarate (α-KG) as cofactors. nih.govontosight.aipnas.orgmdpi.com
Hydroxylation Reaction: The JmjC domain catalyzes the hydroxylation of the methyl group on the lysine residue. cusabio.com This creates an unstable carbinolamine intermediate.
Spontaneous Release: The hydroxylated methyl group is spontaneously released as formaldehyde (B43269), resulting in the demethylated lysine. cusabio.com
This oxidative mechanism allows JmjC domain-containing enzymes to demethylate not only monomethylated and dimethylated lysines but also trimethylated lysines, a capability that LSD-type demethylases lack. pnas.org
Interactive Data Tables
Table 1: Key Enzymes in H3K27me2 Regulation
| Role | Enzyme/Complex | Core Components/Key Features | Function | References |
| Writer | Polycomb Repressive Complex 2 (PRC2) | EZH1/2, EED, SUZ12, RBBP4/7 | Catalyzes the mono-, di-, and trimethylation of H3K27. | biologists.commdpi.comru.nlfrontiersin.org |
| Eraser | KDM6A (UTX) | Jumonji C (JmjC) domain | Demethylates H3K27me2 and H3K27me3. | nih.govpnas.org |
| Eraser | KDM6B (JMJD3) | Jumonji C (JmjC) domain | Demethylates H3K27me2 and H3K27me3. | nih.govpnas.org |
Table 2: Mechanistic Comparison of H3K27me2 Writers and Erasers
| Process | Enzyme Family | Cofactors | Catalytic Mechanism | References |
| Methylation | PRC2 (SET domain) | S-adenosyl-L-methionine (SAM) | SN2-like transfer of a methyl group. | wikipedia.org |
| Demethylation | KDM6 (JmjC domain) | Fe(II), α-ketoglutarate, O₂ | Oxidative hydroxylation followed by formaldehyde release. | nih.govcusabio.commdpi.com |
"Reader" Proteins: Recognition and Effector Mechanisms of H3K27me2
The biological consequences of H3K27me2 are mediated by "reader" proteins that specifically recognize this histone mark and recruit other effector proteins to modulate chromatin structure and gene expression. nih.govfrontiersin.org These readers contain specialized domains that bind to methylated lysine residues.
Chromodomain-Containing Proteins (e.g., CBX proteins, CDYL)
Chromodomains are protein modules of about 50 amino acids that are known to recognize methylated lysines. rsc.org This domain is found in a variety of proteins involved in chromatin remodeling and transcriptional regulation. rsc.org
CDYL (Chromodomain Y-like) Proteins: CDYL and its homolog CDYL2 contain chromodomains that can read methylated H3K9 and H3K27. rsc.org CDYL has been shown to bind to H3K27me3 and recruit the EZH2 methyltransferase, a key component of PRC2. sci-hub.se This action creates a positive feedback loop that helps maintain a silent chromatin state. sci-hub.se Mutations or decreased expression of CDYL can disrupt this process and have been implicated in cancer by leading to the de-repression of proto-oncogenes. sci-hub.senih.govaacrjournals.org
PHD Finger Proteins (e.g., PHF20L1)
Plant Homeodomain (PHD) finger proteins are a diverse family of chromatin-binding modules that can recognize various histone modifications, including methylated lysine residues. frontiersin.orgd-nb.info
PHF20L1 (PHD Finger Protein 20 Like 1): This protein has been identified as a reader of H3K27me2. nih.govnih.gov PHF20L1 contains a Tudor domain that specifically recognizes the H3K27me2 mark. nih.gov This recognition is crucial for its function in transcriptional repression, where it recruits both the PRC2 and the Mi-2/nucleosome remodeling and deacetylase (NuRD) complex. nih.gov This links the PRC2-mediated methylation of H3K27 with NuRD-mediated deacetylation, reinforcing a repressive chromatin environment. nih.gov PHF20L1's role is not limited to histone marks, as it also recognizes non-histone methylation, indicating its versatile function in cellular processes. researchgate.net
Tudor Domain Proteins and their Role in Methyllysine Recognition
The Tudor domain is a structurally conserved motif of about 50-60 amino acids that is adept at recognizing methylated lysine and arginine residues. cellsignal.comresearchgate.netelifesciences.org These domains are found in a variety of proteins involved in chromatin biology and RNA metabolism. researchgate.net The structure of a Tudor domain typically consists of a bent, anti-parallel β-sheet that forms a barrel-like fold, creating an "aromatic cage" that accommodates the methylated lysine. cellsignal.comresearchgate.net The specificity of this interaction is determined by the amino acids forming the cage. Some Tudor domain-containing proteins, like 53BP1 and JMJD2A, have tandem or double Tudor domains with distinct folds that are necessary for recognizing specific methylated histones. cellsignal.com The Tudor domains of PHF1 and PHF19, components of the PRC2 complex, have been shown to recognize H3K36me3, but also exhibit specific binding to the testis-specific histone variant H3tK27me3. elifesciences.orgbiorxiv.org
Specificity of H3K27me2 Recognition by Reader Proteins and Resulting Chromatin Interactions
The specific recognition of H3K27me2 by reader proteins is a key determinant of the downstream biological outcome. The affinity and specificity of these interactions are often influenced by the surrounding chromatin context and the presence of other histone modifications.
For instance, the Tudor domain of PHF20L1 shows a high degree of specificity for H3K27me2. nih.gov This specificity is crucial for its role in recruiting repressive complexes. nih.gov Similarly, the chromodomains of CBX proteins exhibit preferential binding to H3K27me3, which is essential for the recruitment of the PRC1 complex and the subsequent compaction of chromatin. sci-hub.sebiorxiv.org The interaction of reader proteins with their target histone marks is not always a simple one-to-one relationship. The nucleosome context can significantly refine the binding preferences of these readers. biorxiv.org For example, the tandem arrangement of a chromodomain and an AT-hook-like motif in CBX7 acts as a functional unit to ensure specificity for H3K27me3 within the nucleosome. biorxiv.org
Cross-Talk with Other Epigenetic Marks and Chromatin Features
The epigenetic landscape is not defined by a single modification in isolation. Instead, a complex interplay, or "cross-talk," exists between different epigenetic marks, which collectively determines the transcriptional state of a gene. nih.gov
H3K27me2 is part of this intricate network of interactions. It can influence, and be influenced by, other histone modifications and DNA methylation. nih.govoup.com
Interplay with H3K4 methylation: H3K4 methylation (H3K4me3) is generally associated with active gene transcription. At bivalent promoters, which are poised for activation, both the repressive H3K27me3 mark and the active H3K4me3 mark can coexist. rupress.org The resolution of this bivalency during development often involves the removal of one of these marks, leading to either gene activation or stable repression. rupress.org
Interplay with H3K9 methylation: H3K9 methylation is another key repressive mark. rupress.org While H3K27me3 and H3K9me3 are often found in mutually exclusive domains of the genome, there are instances of positive cross-talk, particularly between H3K27me3 and H3K9me2. embopress.org This can lead to a more robustly repressed chromatin state. For example, the PALI1 protein can form a supercomplex with both PRC2 and the H3K9 methyltransferase G9A, leading to dual H3K9me2/H3K27me3 methylation at certain promoters. rupress.org
Interplay with DNA methylation: DNA methylation is a fundamental repressive epigenetic mark. nih.gov Generally, H3K27me3 and DNA methylation are mutually exclusive at CpG-rich promoters. mdpi.comrupress.org However, at CpG-poor regions, silenced chromatin can contain both marks. mdpi.com There is a complex relationship where histone modifications can guide DNA methylation and vice versa. nih.gov
This intricate cross-talk between different epigenetic modifications provides a highly nuanced and dynamic regulatory system for gene expression.
Interplay with H3K27me1 and H3K27me3 States in the Polycomb System
The Polycomb repressive complex 2 (PRC2) is the sole enzyme responsible for all three methylation states of H3K27: mono- (H3K27me1), di- (H3K27me2), and tri-methylation (H3K27me3). researchgate.netnih.govnih.gov These three forms of H3K27 methylation are generally mutually exclusive and occupy distinct genomic domains. researchgate.netmpg.de In mouse embryonic stem cells (ESCs), H3K27me2 is the most abundant of the three, covering approximately 70% of total histone H3, while H3K27me1 and H3K27me3 account for about 4% and 7%, respectively. researchgate.net
The conversion between these methylation states is a stepwise process. nih.gov PRC2 is most efficient at the initial methylation steps to produce H3K27me1 and H3K27me2, with the conversion to H3K27me3 being a more time-consuming process. nih.gov This is reflected in the rapid restoration of global H3K27me1 levels, followed by H3K27me2, and finally H3K27me3 after events like DNA replication. nih.gov
The different methylation states have distinct genomic distributions and proposed functions. nih.gov
H3K27me1 is often found within the bodies of actively transcribed genes and is associated with promoting transcription. researchgate.netnih.govmpg.de
H3K27me2 is broadly distributed across large intergenic and intragenic domains. researchgate.netnih.govmpg.de It is suggested to have a protective role, preventing the inappropriate activation of non-cell-type-specific enhancers. researchgate.netnih.govmpg.de
H3K27me3 is concentrated at the promoters of developmental genes, particularly at CpG islands, and is a hallmark of facultative heterochromatin and gene repression. researchgate.netmpg.denih.gov
The stable binding of PRC2 to specific genomic sites, such as CpG islands, is thought to be required for the efficient conversion of H3K27me2 to H3K27me3. mpg.de In contrast, the more widespread H3K27me1 and H3K27me2 marks may arise from more transient interactions of PRC2 with chromatin. nih.gov
Antagonistic Relationship with H3K27 Acetylation (H3K27ac)
A lysine residue cannot be simultaneously methylated and acetylated, leading to a direct and antagonistic relationship between H3K27 methylation and H3K27 acetylation (H3K27ac). epigenie.com H3K27ac is a mark of active promoters and enhancers, and its presence is generally mutually exclusive with H3K27me2 and H3K27me3. tandfonline.combiorxiv.org
Evidence suggests that PRC2-mediated methylation actively antagonizes H3K27 acetylation. In the absence of PRC2 function, a global increase in H3K27ac is observed, suggesting that PRC2 normally prevents H3K27 acetylation. nih.gov This switch from H3K27 methylation to acetylation is a key feature of gene activation. nih.govresearchgate.net Specifically, the broad domains of H3K27me2 are thought to act as a repressive "blanket" that prevents the accumulation of H3K27ac at non-cell-type-specific enhancers, thereby ensuring enhancer fidelity. mpg.debiorxiv.org When PRC2 is lost, these regions gain H3K27ac, which can lead to the unscheduled activation of these enhancers. researchgate.net
This antagonistic switch is crucial for the proper regulation of gene expression during development. nih.gov The balance between the opposing activities of PRC2 (depositing H3K27me2/me3) and acetyltransferases like CBP/p300 (depositing H3K27ac) is a critical determinant of cellular identity and function. researchgate.net
Interactions and Functional Relationship with Active Histone Marks (e.g., H3K4me3, H3K36me3)
The landscape of H3K27me2 is significantly influenced by the presence of histone marks associated with active transcription, most notably H3K4me3 and H3K36me3.
H3K36me3: There is a strong antagonistic relationship between H3K36me3 and H3K27me2/me3. H3K36me3, which is enriched in the bodies of actively transcribed genes, inhibits the catalytic activity of PRC2, thereby preventing the deposition of H3K27me2 and H3K27me3. mpg.denih.gov However, H3K36me3 still allows for the efficient formation of H3K27me1. mpg.de This interplay helps to define the boundaries of H3K27me2 domains and ensures that active gene bodies remain free of this repressive mark. mpg.de The removal of the H3K36me3 methyltransferase SETD2 leads to an increase in H3K27me2 over the bodies of active genes and a reduction in their expression levels. nih.gov
H3K4me3: H3K4me3, a mark of active promoters, is also generally antagonistic to H3K27me3. epigenie.comrupress.org While H3K4me3 can inhibit PRC2 activity in vitro, the relationship in vivo is more complex, particularly in the context of "bivalent" domains where both marks coexist (see section 2.4.5). nih.gov The presence of H3K4me3 is thought to protect genes from permanent silencing by DNA methylation and to keep them poised for activation. wikipedia.org
| Histone Mark | Relationship with H3K27me2 | Functional Consequence |
| H3K27me1 | Precursor | Stepwise methylation by PRC2. nih.govnih.gov |
| H3K27me3 | Product/Distinct Domain | H3K27me2 is a substrate for conversion to H3K27me3 at specific sites. mpg.denih.gov |
| H3K27ac | Antagonistic/Mutually Exclusive | Prevents H3K27ac at non-specific enhancers, maintaining gene silencing. mpg.deepigenie.comtandfonline.comnih.gov |
| H3K36me3 | Antagonistic | Inhibits PRC2 from depositing H3K27me2 in active gene bodies. mpg.denih.gov |
| H3K4me3 | Generally Antagonistic | Marks active promoters and can coexist with H3K27me3 in bivalent domains. nih.govepigenie.comrupress.org |
Relationship with DNA Methylation and its Influence on H3K27me2 Landscapes
The relationship between H3K27me2/me3 and DNA methylation is complex and often mutually exclusive. embopress.org Genome-wide studies have shown that regions with high levels of H3K27me3, such as at the promoters of many developmental genes, are typically devoid of DNA methylation. embopress.org This is particularly evident in large genomic regions known as DNA methylation valleys. embopress.org
Depletion of DNA methylation often leads to an increase and redistribution of H3K27me3, suggesting that DNA methylation can antagonize PRC2 activity and restrict the spread of H3K27 methylation. embopress.org Conversely, in some contexts, H3K27me3 can be replaced by DNA methylation during cellular differentiation. embopress.org
In the plant Arabidopsis, H3K27me2 is found in regions with high levels of DNA methylation, particularly in pericentromeric regions. nih.gov In some cases, the patterns of H3K27me2 and DNA methylation appear to be inversely correlated within gene bodies. nih.gov In insects, a negative correlation has been observed between H3K27me2/me3 and DNA methylation. oup.com The interplay between these two major repressive epigenetic marks is dynamic and appears to be context- and species-dependent.
Integration into Bivalent Chromatin Domains
Bivalent chromatin domains are a key feature of the epigenome in embryonic stem cells and are characterized by the simultaneous presence of the repressive H3K27me3 mark and the active H3K4me3 mark at the promoters of developmental genes. wikipedia.orgpnas.orgnih.gov These domains are thought to keep genes in a "poised" state, silenced but ready for rapid activation upon differentiation. pnas.orgnih.gov
While H3K27me3 is the defining repressive mark of bivalency, these domains are often embedded within larger regions of H3K27me2. pnas.org It is estimated that about half of all nucleosomes in ESCs are modified with H3K27me2 or H3K27me3. nih.gov During differentiation, these bivalent domains are resolved: genes that become activated lose the H3K27me3 mark, while those that remain silenced lose the H3K4me3 mark. nih.gov The resolution of these domains is a critical step in lineage commitment. pnas.org
Role of Non-coding RNAs in H3K27me2 Regulation
Long Non-coding RNA (lncRNA) Interactions with PRC2 (e.g., Xist, ANRIL, LEVER)
Long non-coding RNAs (lncRNAs) have emerged as crucial regulators of PRC2 activity and, consequently, H3K27 methylation. nih.govresearchgate.net LncRNAs can act as scaffolds or guides, recruiting PRC2 to specific genomic loci to mediate transcriptional repression. nih.govresearchgate.net
Several lncRNAs have been shown to interact directly with core subunits of the PRC2 complex, such as EZH2 and SUZ12. researchgate.netresearchgate.netoup.com This interaction can influence the localization and catalytic activity of PRC2. nih.gov
Notable examples of lncRNAs that interact with PRC2 include:
Xist: This lncRNA is essential for X-chromosome inactivation. It coats one of the X chromosomes in females and recruits PRC2, leading to the deposition of H3K27me3 and transcriptional silencing. researchgate.netnih.gov A specific region of Xist, the RepA repeat, has been shown to be important for PRC2 recruitment. researchgate.net
ANRIL (Antisense Non-coding RNA in the INK4 Locus): ANRIL is transcribed from a locus containing important tumor suppressor genes and has been shown to recruit PRC2 to silence these genes in trans. mdpi.com
LEVER (lncRNA-mediated epigenetic regulation): While the specific lncRNA "LEVER" is not as extensively characterized in the provided context, the principle of lncRNA-mediated PRC2 recruitment is a well-established mechanism. nih.gov
The interaction between lncRNAs and PRC2 is not always straightforward. While some lncRNAs guide PRC2 to specific targets, PRC2 has also been found to bind promiscuously to many RNA molecules, including mRNAs of highly expressed genes. tandfonline.com This has led to models where RNA, in general, can act as a sink or competitor for PRC2, modulating its availability and activity on chromatin. nih.govtandfonline.com
| lncRNA | Interacting PRC2 Subunit(s) | Known Function in H3K27me2/3 Regulation |
| Xist | EZH2, other PRC2 components | Recruits PRC2 to the inactive X chromosome to mediate silencing via H3K27me3 deposition. researchgate.netnih.gov |
| ANRIL | PRC1 and PRC2 components | Recruits PRC2 to silence target genes, such as the INK4a locus, in trans. mdpi.com |
Mechanistic Influence of lncRNAs on H3K27 Methylation Patterns and Chromatin Targeting
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in the orchestration of gene expression, primarily through their interaction with the epigenetic machinery. mdpi.com A significant mechanism by which they exert control is by directing the activity of chromatin-modifying complexes to specific genomic locations, thereby influencing histone methylation patterns and dictating chromatin states. nih.govmdpi.com Central to this process is the Polycomb Repressive Complex 2 (PRC2), the primary enzymatic complex responsible for the di- and tri-methylation of Histone H3 at lysine 27 (H3K27me2 and H3K27me3), marks robustly associated with transcriptional repression. oup.comnih.govnih.gov LncRNAs can act as molecular guides or scaffolds, ensuring that PRC2 is recruited to precise loci, which is a crucial step in regulating gene silencing during development and in disease states. mdpi.comfrontiersin.org
The core of the mammalian PRC2 complex includes the catalytic subunit, either Enhancer of zeste homolog 1 (EZH1) or 2 (EZH2), along with essential scaffolding proteins SUZ12 and EED. oup.comnih.gov It is the EZH subunit that catalyzes the transfer of methyl groups to H3K27. nih.gov While H3K27me3 is widely recognized as a hallmark of facultative heterochromatin and stable gene silencing, H3K27me2 is often found in broader chromatin domains and is implicated in preventing the unscheduled activation of enhancers. d-nb.info The recruitment of PRC2 by lncRNAs is a foundational mechanism for establishing these repressive marks. mdpi.combiorxiv.org
This recruitment can occur through two distinct spatial modes:
Cis-acting regulation: Where a lncRNA regulates the expression of neighboring genes on the same chromosome from which it is transcribed. tandfonline.com A classic example is the X-inactive-specific transcript (Xist), which coats one of the X chromosomes in females to initiate its inactivation, a process involving the recruitment of PRC2 and subsequent deposition of H3K27me3. mdpi.comspandidos-publications.com Similarly, the lncRNA Kcnq1ot1 silences multiple genes within its imprinted cluster by recruiting PRC2 and the histone methyltransferase G9a. nih.govaging-us.com
Trans-acting regulation: Where a lncRNA influences the expression of genes located on different chromosomes. tandfonline.com The most studied example is HOX Transcript Antisense Intergenic RNA (HOTAIR), which is transcribed from the HOXC locus but guides PRC2 to the HOXD locus, leading to H3K27 methylation and transcriptional repression of genes within that cluster. nih.govoup.comfrontiersin.org
While the "guide" model is widely supported, the precise nature of the lncRNA-PRC2 interaction is complex. Research has shown that PRC2 components can interact "promiscuously" with a wide variety of RNAs, not just specific lncRNAs. biorxiv.orgembopress.org This has led to models suggesting that RNA binding, in general, might inhibit PRC2's catalytic activity. Specific lncRNAs, perhaps through unique structural motifs or by cooperating with other proteins, may then be able to overcome this inhibition and effectively tether the complex to chromatin, leading to targeted gene silencing. embopress.orgijbs.com For instance, the protein HNRNPK has been identified as a key partner for several lncRNAs, including Airn and Kcnq1ot1, enhancing the recruitment and spreading of PRC complexes. portlandpress.com
The interplay between lncRNAs and PRC2 is a dynamic and highly regulated process that is fundamental to establishing and maintaining cell-type-specific gene expression programs. biorxiv.org Dysregulation of these lncRNA-mediated epigenetic pathways is frequently implicated in developmental disorders and various cancers. mdpi.com
Research Findings on lncRNA-Mediated H3K27 Methylation
The table below summarizes key research findings on specific lncRNAs that mechanistically influence H3K27 methylation by targeting the PRC2 complex.
| lncRNA | Interacting Complex/Protein | Mode of Action | Target Loci/Genes | Functional Outcome | References |
| HOTAIR | PRC2 (via EZH2, SUZ12), LSD1 | Trans-acting guide/scaffold | HOXD cluster, various tumor suppressors | Recruits PRC2, leading to H3K27 methylation and gene silencing. | nih.govoup.comfrontiersin.orgtandfonline.com |
| Xist | PRC2 (via RepA domain) | Cis-acting coating/recruitment | Entire X chromosome | Initiates X-chromosome inactivation by recruiting PRC2 for H3K27me3 deposition. | nih.govmdpi.comtandfonline.comspandidos-publications.com |
| Kcnq1ot1 | PRC2, G9a, hnRNPK | Cis-acting silencing | Kcnq1 imprinted gene cluster | Recruits histone methyltransferases to establish repressive H3K9 and H3K27 methylation. | nih.govmdpi.comaging-us.comportlandpress.com |
| ANRIL | PRC1 (CBX7), PRC2 (SUZ12) | Cis-acting repression | INK4a/ARF/INK4b locus | Binds to PRC components to mediate H3K27 trimethylation and silence tumor suppressor genes. | mdpi.comaging-us.com |
| Airn | PRC1, PRC2, G9a, hnRNPK | Cis-acting silencing | Igf2r imprinted locus | Facilitates recruitment of PRC2 and G9a, leading to paternal allele-specific H3K27/H3K9 methylation. | nih.govportlandpress.com |
| MEG3 | PRC2 (EZH2, JARID2) | Cis- and Trans-acting guide | Dlk1-Meg3 locus, ITGA4 | Guides EZH2 to specific gene promoters, modulating H3K27me3 levels and gene expression. | oup.comportlandpress.combiorxiv.org |
| COLDAIR | PRC2 (via CLF component) | Cis-acting recruitment | FLC locus (in Arabidopsis) | Recruits PRC2 to the FLC gene to mediate H3K27 trimethylation and regulate flowering time. | mdpi.com |
Functional Roles of H3k27me2 in Gene Regulation and Chromatin Dynamics
Transcriptional Repression Mechanisms
H3K27me2 contributes to the silencing of gene expression through several interconnected mechanisms, from its broad distribution across the genome to its influence on the physical properties of chromatin.
Ubiquitous Distribution and Role in Maintaining Gene Silencing
Unlike the more focused deposition of H3K27me3 at specific gene promoters, H3K27me2 is characterized by its widespread and ubiquitous distribution throughout the genome, covering a significant portion of the total histone H3. researchgate.netnih.govnih.gov In mouse embryonic stem cells (ESCs), for instance, H3K27me2 can be found on approximately 70% of the total histone H3, marking large intergenic and intragenic domains. researchgate.netmpg.denih.gov This broad "blanket" of H3K27me2 is thought to play a crucial role in maintaining a general state of transcriptional repression across vast regions of the genome, preventing the spurious activation of genes that are not destined for expression in a particular cell type. nih.govbiologists.com
The Polycomb Repressive Complex 2 (PRC2) is the primary enzyme complex responsible for catalyzing the di- and tri-methylation of H3K27. nih.govnih.gov While PRC2 is often studied in the context of its focused activity at H3K27me3-marked promoters, its transient interactions with chromatin throughout the genome are responsible for the widespread deposition of H3K27me2. nih.gov In the absence of PRC2 activity, a global reduction in H3K27me2 is observed, leading to a widespread derepression of transcription, particularly in intergenic and weakly transcribed regions. semanticscholar.org This underscores the fundamental role of H3K27me2 in setting a repressive threshold that maintains genomic integrity and prevents transcriptional noise.
Protective Functions by Preventing Firing of Non-Cell-Type-Specific Enhancers
A key aspect of H3K27me2's repressive function lies in its ability to safeguard the genome from the inappropriate activation of enhancers. Enhancers are DNA regulatory elements that can activate gene expression from a distance, and their activity is tightly controlled to ensure cell-type-specific gene expression patterns. H3K27me2 plays a protective role by marking and silencing enhancers that are not meant to be active in a given cellular context. researchgate.netnih.govmpg.denih.gov
This protective mechanism is thought to involve a direct competition between H3K27 methylation and H3K27 acetylation (H3K27ac), a histone mark strongly associated with active enhancers. frontiersin.orgnih.gov The presence of H3K27me2 is believed to inhibit the activity of histone acetyltransferases (HATs), such as p300 and CBP, thereby preventing the deposition of the activating H3K27ac mark at non-cell-type-specific enhancers. nih.govembopress.org In PRC2-deficient cells where H3K27me2 levels are depleted, an increase in H3K27ac is observed at these ectopic enhancers, leading to their aberrant activation and the subsequent expression of non-lineage-specific genes. mpg.denih.gov This highlights the critical role of H3K27me2 in maintaining enhancer fidelity and preserving cellular identity.
Contribution to Facultative Heterochromatin Formation and Maintenance
H3K27me2 is intimately involved in the establishment and maintenance of facultative heterochromatin, a type of condensed chromatin that is associated with developmentally regulated gene silencing. nih.gov Unlike constitutive heterochromatin, which is permanently silenced, facultative heterochromatin can be dynamically regulated, allowing for the controlled expression of genes during development and differentiation.
The formation of facultative heterochromatin is a stepwise process. Studies in early mouse embryos have shown that the deposition of H2AK119 mono-ubiquitylation (H2AK119ub1) by PRC1 precedes the methylation of H3K27 by PRC2. nih.govresearchgate.net H3K27me2 represents the de novo catalytic activity of PRC2 at these sites, which can then be further methylated to H3K27me3 to establish a more stable repressive state. nih.govresearchgate.net The JARID2 protein, a component of the PRC2.2 complex, plays a role in this process by recognizing H2AK119ub1 and recruiting PRC2 to deposit H3K27me2. nih.govresearchgate.net This stepwise methylation process, initiated by H3K27me2, is crucial for the proper formation of facultative heterochromatin and the silencing of lineage-inappropriate genes. nih.govresearchgate.net Furthermore, the interplay between H3K27me2 and other histone modifications, such as H3K36me2, helps to define the boundaries of these repressive domains. nih.govresearchgate.netfrontiersin.org
Influence on Chromatin Compaction and Accessibility for Transcriptional Machinery
The presence of H3K27me2 contributes to a more condensed chromatin structure, which in turn restricts the access of the transcriptional machinery to DNA. nih.govnih.gov While H3K27me3 is strongly associated with highly compacted heterochromatin, the widespread nature of H3K27me2 suggests a more general role in maintaining a default repressive chromatin environment. nih.govd-nb.info This compacted state is thought to be facilitated by the recruitment of PRC1 complexes, which can further modify chromatin and promote its condensation. nih.gov
The antagonism between H3K27me2 and activating marks like H3K27ac is central to this process. wikipedia.org By preventing the acetylation of H3K27, H3K27me2 helps to maintain a chromatin state that is less permissive to transcription factor binding and RNA polymerase activity. nih.gov The loss of H3K27me2 leads to a more open and accessible chromatin landscape, as evidenced by the increase in H3K27ac and H3K4me1, another mark associated with active or poised enhancers. semanticscholar.org This demonstrates that H3K27me2 plays a direct role in modulating the physical properties of chromatin to enforce transcriptional repression.
Enhancer Fidelity and Context-Specific Gene Expression Control
The precise regulation of gene expression is paramount for establishing and maintaining distinct cellular identities. H3K27me2 is a key player in this process, ensuring that only the appropriate enhancers are activated in a given cellular context, thereby controlling context-specific gene expression. nih.govmpg.de
As previously discussed, H3K27me2 acts as a protective mark at enhancers that are not specific to the cell type. mpg.denih.gov This prevents the aberrant activation of genes that could disrupt normal cellular function or lead to a loss of cell identity. The balance between H3K27me2 and H3K27ac at enhancer regions is therefore a critical determinant of the transcriptional landscape. frontiersin.orgnih.gov In pluripotent embryonic stem cells, for example, enhancers that drive differentiation-specific genes are kept in a silent state, in part through the presence of H3K27me2. nih.gov As these cells differentiate, the H3K27me2 mark is dynamically removed from specific enhancers, allowing for their activation and the expression of lineage-appropriate genes. nih.gov This dynamic interplay highlights the role of H3K27me2 as a crucial regulator of enhancer fidelity, ensuring that gene expression programs are executed with high precision during development and in the maintenance of differentiated cell states.
| Feature | H3K27me2 | H3K27me3 | H3K27ac |
| Distribution | Ubiquitous, large domains | Focused at gene promoters | Active and poised enhancers |
| Function | General gene silencing, enhancer protection | Stable gene repression | Gene activation |
| Associated Complex | PRC2 | PRC2 | HATs (p300/CBP) |
| Abundance | High (~70% of H3) | Low (~5-10% of H3) | Variable, dynamic |
Dynamic Regulation during Cell Cycle Progression and its Impact on H3K27me2 Landscapes
The landscape of H3K27me2 is not static but undergoes dynamic changes throughout the cell cycle, suggesting a role for this modification in coordinating gene expression with cell division. While specific research directly detailing the dynamic regulation of H3K27me2 during each phase of the cell cycle is still emerging, the known functions of the enzymes that regulate H3K27 methylation provide insights into this process.
H3k27me2 in Core Biological Processes
Embryonic Development and Early Lineage Specification
The precise regulation of gene expression is paramount during embryonic development, where a single fertilized egg gives rise to a multitude of specialized cell types. H3K27me2 is a key epigenetic mark that contributes to this intricate process, from maintaining the undifferentiated state of embryonic stem cells to guiding their differentiation into specific lineages and the subsequent formation of tissues and organs.
Role in Pluripotency Maintenance in Embryonic Stem Cells (ESCs)
Embryonic stem cells (ESCs) possess the unique ability to self-renew and differentiate into all cell types of the body, a state known as pluripotency. The maintenance of this state is governed by a complex interplay of transcription factors and epigenetic modifications. While H3K27me3 has been extensively studied for its role in repressing developmental genes in ESCs, recent research has highlighted a distinct and important role for H3K27me2.
In pluripotent ESCs, H3K27me2 is not randomly distributed but shows preferential enrichment at specific genomic regions. Studies have shown that H3K27me2 is particularly abundant at metabolic genes. nih.gov This suggests a role for H3K27me2 in regulating the metabolic state of pluripotent cells, which is known to be distinct from that of differentiated cells. The Polycomb Repressive Complex 2 (PRC2) is the enzyme complex responsible for all three methylation states of H3K27. nih.govmpg.de The balance between H3K27me2 and H3K27me3 is critical, and altering this ratio can impact the pluripotent state. nih.govnih.gov For instance, shifting the balance towards H3K27me3 can lead to the activation of neurogenic programs even under conditions that normally favor pluripotency. epigenie.com
Furthermore, H3K27me2 is thought to have a protective function, preventing unscheduled or "leaky" transcription across the genome, thereby contributing to the stability of the pluripotent state. nih.gov This is in contrast to H3K27me3, which is more focally deposited at the promoters of key developmental genes to keep them silenced until differentiation is initiated. nih.govmpg.de The widespread distribution of H3K27me2 across intergenic and intragenic regions underscores its role as a broad transcriptional regulator. mpg.de
Dynamics of H3K27me2 during ESC Differentiation and Cell Fate Commitment
As ESCs begin to differentiate, their epigenetic landscape undergoes dramatic remodeling to facilitate the activation of lineage-specific genes and the silencing of pluripotency factors. H3K27me2 exhibits highly dynamic behavior during this transition. nih.gov Unlike H3K27me3, which tends to be a more stable repressive mark on developmental genes during the initial stages of differentiation, H3K27me2 domains are more plastic. nih.gov
A significant portion of regions marked by H3K27me2 in pluripotent ESCs become acetylated (H3K27ac), a mark associated with active transcription, upon differentiation. nih.gov This conversion is particularly prominent at metabolic genes, suggesting that the removal of H3K27me2 is a key step in the metabolic reprogramming that accompanies cell fate commitment. nih.gov This dynamic switch from H3K27me2 to H3K27ac highlights the role of H3K27me2 as a poised mark that can be rapidly converted to an active state.
Moreover, the resolution of H3K27me2 domains can also lead to the deposition of H3K27me3, indicating a pathway for stable gene silencing as cells commit to a specific lineage. nih.gov The ability of H3K27me2 to be resolved into either an active or a repressive state underscores its pivotal role as a flexible regulator in the complex process of cell fate determination. nih.gov Studies involving engineered ESCs with a modified H3K27me2/H3K27me3 ratio have demonstrated that perturbing this balance is sufficient to drive the acquisition of specific cell lineages, further emphasizing the instructive role of H3K27 methylation states in differentiation. nih.govnih.gov
Specific Roles in Organogenesis and Tissue Development (e.g., neural, retinal)
Following lineage commitment, the development of specific organs and tissues, or organogenesis, requires another layer of precise gene regulation. H3K27me2, in concert with other epigenetic modifications, plays a crucial role in this process. During neural development, for instance, genes associated with neurogenesis are initially repressed in progenitor cells, a process that can involve H3K27 methylation. plos.org As differentiation proceeds, these repressive marks are removed in a lineage-specific manner to allow for the activation of genes required for neuronal function. plos.org
In the developing retina, a model system for central nervous system development, the dynamic interplay between H3K27me2 and H3K27me3 is critical. plos.org The demethylase UTX, which removes H3K27me2/3 marks, is essential for the proper differentiation of certain types of retinal cells, such as rod ON-bipolar cells. researchgate.net Knockdown of UTX leads to a reduction in these specific cell types, highlighting the importance of removing this repressive mark for their development. researchgate.net This demonstrates that H3K27me2 is not just a general repressor but is involved in the fine-tuning of gene expression required for the generation of specific cell subtypes within a tissue.
Furthermore, PRC2 and its catalytic activity are essential throughout organogenesis to regulate the transition from proliferation to differentiation in a context-dependent and tissue-specific manner. nih.gov For example, the long non-coding RNA Six3OS, which is specifically expressed in the developing retina and hypothalamus, interacts with the PRC2 component EZH2 to influence retinal cell fate decisions. nih.gov This highlights how the function of H3K27me2 is integrated with other regulatory networks to orchestrate the complex process of tissue formation.
Maintenance of Cellular Identity and Cell Lineage Determination
Once a cell has committed to a specific lineage and differentiated, it is crucial that its cellular identity is maintained throughout the life of the organism. This involves the stable silencing of genes associated with other lineages and the consistent expression of genes that define its own type. H3K27me2 is implicated in this long-term maintenance of cell identity.
The stability of the differentiated state is achieved, in part, by the establishment of robust repressive chromatin domains. While H3K27me3 is a well-established mark for heritable gene silencing, H3K27me2 also contributes to this process. The widespread nature of H3K27me2 may serve as a general repressive landscape that prevents the inappropriate activation of off-lineage genes.
Studies on the differentiation of ESCs have shown that altering the ratio of H3K27me2 to H3K27me3 can directly influence cell lineage choices. nih.govnih.gov Forcing a higher H3K27me3/H3K27me2 ratio can promote differentiation towards certain lineages, such as the neuroectoderm, while inhibiting others. nih.gov This indicates that the specific balance of H3K27 methylation states is not just a consequence of differentiation but is an active determinant of cell fate. This balance helps to solidify lineage commitment and maintain the transcriptional program of the chosen cell type.
In porcine embryos, the knockdown of the demethylase KDM7A, which targets H3K27me1/me2, leads to an increase in global H3K27me2 levels and disrupts proper cell lineage specification, specifically reducing the ratio of the inner cell mass to the total number of cells in the blastocyst. tandfonline.com This further supports a critical role for the dynamic regulation of H3K27me2 levels in establishing and maintaining distinct cell lineages during early development. tandfonline.com
X-Chromosome Inactivation (XCI) and Dosage Compensation
In mammals, females have two X chromosomes while males have one X and one Y. To ensure an equal dosage of X-linked gene products between the sexes, one of the two X chromosomes in females is transcriptionally silenced through a process called X-chromosome inactivation (XCI). embopress.org This process is a classic example of facultative heterochromatin formation, and H3K27 methylation plays a central role.
The initiation of XCI is triggered by the expression of the long non-coding RNA Xist, which coats the future inactive X chromosome (Xi) in cis. researchgate.net Xist then recruits various protein complexes, including PRC2, to the Xi. The recruitment of PRC2 leads to the widespread deposition of H3K27me2 and H3K27me3 across the inactivating X chromosome. This accumulation of repressive histone marks is a key step in establishing the silent state of the Xi.
While H3K27me3 is often highlighted as the key silencing mark, studies have shown that H3K27me2 is also deposited on the paternal X chromosome during the early stages of XCI in preimplantation mouse embryos. researchgate.net This suggests that H3K27me2 may be an initial mark that contributes to the establishment of the heterochromatic state of the Xi. The presence of both H3K27me2 and H3K27me3 on the inactive X underscores the importance of the entire H3K27 methylation cascade in this large-scale gene silencing process. ulisboa.pt The maintenance of XCI throughout the life of the female is crucial, and the stable inheritance of these repressive histone marks, including H3K27me2, through cell divisions is essential for this process.
Spermatogenesis and Paternal Epigenome Transitions
Spermatogenesis is a complex process of male germ cell development that involves meiosis and a dramatic repackaging of the chromatin, where most histones are replaced by protamines. However, a small percentage of histones are retained in mature sperm, and these carry important epigenetic information that can influence embryonic development after fertilization. nih.gov H3K27me2 is one of the histone modifications that undergoes dynamic changes during spermatogenesis and is retained in sperm.
During the different stages of spermatogenesis, the levels of H3K27me2, along with H3K27me3, show a sustained increase towards the later stages of differentiation. nih.gov This suggests a role for these repressive marks in silencing genes that are not required in mature sperm. The epigenetic signature of sperm is not static and can be influenced by factors such as age. Studies in mice have shown that with increasing paternal age, the levels of H3K27me2/3 in male germline cells increase. plos.orgaginganddisease.org
These age-related alterations in the sperm epigenome, including changes in H3K27me2 levels, have potential implications for the health and development of the offspring. nih.gov The transmission of these altered epigenetic marks to the embryo could potentially affect gene expression during early development and contribute to the paternal age effect on the risk of certain neurodevelopmental disorders. plos.org The study of the paternal epigenome and the role of histone modifications like H3K27me2 is a growing field that highlights the importance of epigenetic inheritance in development and disease.
Interactive Data Table: H3K27me2 Research Findings
| Biological Process | Key Finding | Organism/System | Primary Function of H3K27me2 | Reference |
|---|---|---|---|---|
| Pluripotency Maintenance | Preferentially enriched at metabolic genes in pluripotent ESCs. | Mouse Embryonic Stem Cells | Regulation of metabolic state, prevention of unscheduled transcription. | nih.gov |
| ESC Differentiation | Domains are dynamically resolved to either H3K27ac (activation) or H3K27me3 (repression). | Mouse Embryonic Stem Cells | Poised mark for rapid gene expression changes. | nih.gov |
| Organogenesis (Retina) | Removal by demethylase UTX is required for the differentiation of specific bipolar cell subtypes. | Mouse | Fine-tuning of lineage-specific gene expression. | researchgate.net |
| Cellular Identity | Increased levels due to KDM7A knockdown disrupt cell lineage specification in the blastocyst. | Porcine Embryos | Establishment and maintenance of distinct cell lineages. | tandfonline.com |
| X-Chromosome Inactivation | Deposited on the paternal X chromosome during early stages of XCI. | Mouse Embryos | Contribution to the establishment of the inactive X chromosome's heterochromatic state. | researchgate.net |
| Spermatogenesis | Levels increase during spermatogenesis and with paternal age. | Mouse | Silencing of non-essential genes in mature sperm; potential role in paternal epigenetic inheritance. | nih.govplos.org |
H3k27me2 in Disease Mechanisms Mechanistic Insights
Dysregulation in Cancer Pathogenesis
The role of the Polycomb Repressive Complex 2 (PRC2) in mediating the methylation of H3K27 is central to understanding its involvement in cancer. nih.govresearchgate.net PRC2, composed of core subunits like EZH2, SUZ12, and EED, is responsible for catalyzing the mono-, di-, and tri-methylation of H3K27. nih.govresearchgate.netbmbreports.org While H3K27me3 is a well-established mark of facultative heterochromatin and gene repression, the less-characterized H3K27me2 is ubiquitously distributed throughout the genome. nih.govresearchgate.netbmbreports.org It is thought to act as a repressive "blanket," preventing the inappropriate activation of genes and enhancers specific to other cell lineages. nih.govresearchgate.netbiorxiv.org
Mutations in PRC2 Components and Histone H3
Mutations in the components of the PRC2 complex, particularly in the catalytic subunit EZH2, are frequently observed in various cancers. nih.govmdpi.com These mutations can be either gain-of-function, leading to hyperactive methyltransferase activity and increased H3K27 methylation, or loss-of-function, resulting in a global reduction of H3K27me2/3. bmbreports.orgnih.govfrontiersin.org
A significant breakthrough in understanding the role of H3K27 methylation in cancer came with the discovery of oncohistone mutations, specifically the substitution of lysine (B10760008) 27 with methionine (H3K27M) in histone H3 variants. mdpi.comfrontiersin.org This mutation, prevalent in pediatric high-grade gliomas, acts as a potent inhibitor of PRC2's methyltransferase activity. frontiersin.orgtandfonline.com The H3K27M mutant histone tightly binds to EZH2, effectively sequestering the complex and leading to a global decrease in both H3K27me2 and H3K27me3 levels. mdpi.comfrontiersin.org This inhibition occurs even when the mutant protein constitutes a small fraction of the total H3 population. mdpi.com
| Component | Type of Alteration | Consequence on H3K27me2/3 | Associated Cancers |
| EZH2 | Gain-of-function mutations, Overexpression | Increased levels | B-cell lymphomas, Prostate cancer bmbreports.orgfrontiersin.orgaacrjournals.org |
| EZH2, EED, SUZ12 | Loss-of-function mutations | Decreased levels | Myeloid disorders, T-cell acute lymphoblastic leukemia, Malignant peripheral nerve sheath tumors bmbreports.orgaacrjournals.org |
| Histone H3 (H3.3, H3.1) | K27M mutation | Global decrease | Pediatric high-grade gliomas (e.g., DIPG) mdpi.comfrontiersin.orgresearchgate.net |
Aberrant H3K27me2/3 Levels and Genome-Wide Redistribution in Malignancies
This global loss, however, is often accompanied by a paradoxical redistribution of the remaining H3K27me3. aacrjournals.org In H3K27M-mutant tumors, while most of the genome shows reduced methylation, specific loci can exhibit retained or even increased H3K27me3 levels. mdpi.comaacrjournals.org This redistribution is thought to be a key driver of oncogenesis. aacrjournals.org Similarly, in malignant peripheral nerve sheath tumors (MPNSTs) with PRC2 inactivation, a global loss of H3K27me2/3 is a defining feature. aacrjournals.orgaacrjournals.org This loss is associated with an increase in active chromatin marks like H3K27ac and H3K36me2, as well as a global increase in DNA methylation. aacrjournals.org
Impact on Tumor Suppressor Gene Silencing and Oncogene Activation
The altered landscape of H3K27 methylation directly impacts gene expression programs, contributing to cancer by silencing tumor suppressor genes and activating oncogenes. bmbreports.org In cancers with elevated EZH2 activity, increased H3K27me3 at the promoters of tumor suppressor genes leads to their transcriptional repression. nih.govszu.edu.cn
Conversely, the global loss of H3K27me2/3 in PRC2-deficient or H3K27M-mutant cancers can lead to the aberrant activation of genes that should be silenced. aacrjournals.org This can include the upregulation of developmentally silenced master regulators, leading to enhanced cellular plasticity. aacrjournals.org The redistribution of H3K27me3 in H3K27M tumors can also lead to the repression of specific tumor suppressors. mdpi.com Furthermore, the unmethylated state of areas around oncogenes can make them susceptible to transcriptional activation at high rates. wikipedia.org The interplay between histone methylation and DNA methylation is also crucial, as reversible gene repression by H3K27me3 can predispose tumor suppressor genes to permanent silencing through DNA hypermethylation. frontiersin.org
Role in Blocks to Cellular Differentiation in Cancer
A key mechanism by which H3K27me2 dysregulation contributes to cancer is by inducing a block in cellular differentiation. nih.govresearchgate.net PRC2 plays a critical role in maintaining cellular identity by repressing genes that specify alternative cell lineages. nih.govnih.gov The proper regulation of H3K27 methylation is essential for normal development and differentiation. nih.govresearchgate.net
In cancer, gain-of-function mutations in EZH2 can lead to extensive H3K27 trimethylation, which promotes chromatin restriction and blocks cell differentiation. nih.gov This is particularly relevant in the context of cancer stem cells, where EZH2 overexpression can repress genes involved in differentiation. nih.gov Similarly, the global changes in H3K27me2/3 levels and their redistribution in PRC2-mutant or H3K27M-mutant cancers can confer context-dependent blocks in cellular differentiation, making the cells more vulnerable to aberrant cancer signaling pathways. nih.govresearchgate.net
Contribution to Developmental Disorders via Epigenetic Imbalance
The precise regulation of PRC2 activity and H3K27 methylation is not only critical for preventing cancer but is also essential for normal development. frontiersin.org Dysregulation of this epigenetic mark is a key feature of several developmental disorders, often characterized by overgrowth or growth restriction. biologists.comresearchgate.net
Weaver syndrome, an overgrowth disorder, is caused by heterozygous mutations in EZH2. biorxiv.orgresearchgate.net These mutations often have a dominant-negative effect, leading to global reductions in H3K27me2 and H3K27me3. biorxiv.org This reduction in repressive marks is associated with an increase in H3K27ac and global chromatin decompaction, resulting in the transcriptional upregulation of sensitive Polycomb target genes. researchgate.net Conversely, a gain-of-function mutation in EZH2 has been linked to a developmental phenotype characterized by growth restriction, which is associated with opposing changes in H3K27 methylation and acetylation. biorxiv.orgresearchgate.net
These findings highlight a model where a balanced equilibrium of different histone modifications, including H3K27me2, H3K36me2, and DNA methylation, at intergenic chromatin is crucial for normal growth regulation. biologists.com Disruptions to this balance, caused by mutations in the enzymes that write, erase, or read these marks, can lead to a skewed epigenetic landscape and contribute to the pathology of developmental disorders. biologists.com
| Disorder | Gene(s) Mutated | Effect on H3K27me2/3 | Key Phenotype |
| Weaver Syndrome | EZH2 | Global reduction | Overgrowth, intellectual disability biorxiv.orgresearchgate.net |
| Growth Restriction Syndrome | EZH2 | Increased levels | Growth restriction biorxiv.orgresearchgate.net |
| Sotos Syndrome | NSD1 | Altered balance with H3K36me2 | Overgrowth, intellectual disability biologists.com |
| Tatton-Brown-Rahman Syndrome | DNMT3A | Altered balance with DNA methylation | Overgrowth, intellectual disability biologists.com |
Involvement in Neurological Conditions and Neuronal Function (Mechanistic Aspects)
Emerging evidence suggests that dysregulation of histone methylation, including H3K27me2, plays a significant role in the pathogenesis of various neurological disorders and is crucial for normal neuronal function. nih.govnih.govresearchgate.net Epigenetic mechanisms are increasingly recognized as key players in the neurobiology of both neurodegenerative and psychiatric conditions. nih.govliberty.edu
H3K27me2 is thought to occupy inter- and intragenic regions in the brain, potentially to suppress inappropriate promoter or enhancer activation. mdpi.com The PRC2 complex and its catalytic activity are essential for maintaining neuronal identity and function. frontiersin.org For instance, the long non-coding RNA BDNF-AS can mediate the repression of Brain-Derived Neurotrophic Factor (BDNF), a crucial growth factor for neuronal health, by recruiting PRC2 to its promoter. frontiersin.org
In the context of neurodegenerative diseases like Huntington's disease, a loss of PRC2 function and subsequent dysregulation of H3K27me3 have been observed, leading to the derepression of target genes and loss of neuronal function. nih.gov In models of stress and psychiatric disorders, dynamic changes in repressive histone marks like H3K27me2 have been noted in brain regions associated with reward and mood regulation. nih.gov Furthermore, following peripheral nerve injury, the activity of histone methyltransferases, including EZH2, is increased, indicating a role for H3K27 methylation in the response to neural injury and repair. mdpi.com
Emerging Concepts of Epigenetic Vulnerabilities in Pathological States
The histone mark H3K27me2, representing the dimethylation of lysine 27 on histone H3, is increasingly recognized as a critical player in the epigenetic landscape that governs cellular identity and function. While historically less studied than its trimethylated counterpart, H3K27me3, recent research has illuminated the distinct roles of H3K27me2 and how its dysregulation can create significant epigenetic vulnerabilities. These vulnerabilities are now understood to be pivotal in the initiation and progression of a range of pathological states, most notably in various forms of cancer.
The Polycomb Repressive Complex 2 (PRC2) is the sole enzyme complex responsible for all three methylation states of H3K27 (H3K27me1, H3K27me2, and H3K27me3). epigenie.combmbreports.org The catalytic subunit of PRC2, either EZH1 or EZH2, carries out this function. bmbreports.org Normally, H3K27me2 is broadly distributed across the genome, covering a significant portion of total histone H3 and is thought to play a protective role by preventing the activation of non-cell-type-specific enhancers. szu.edu.cnelifesciences.org This widespread deposition of H3K27me2 is believed to shield these genomic regions from the activity of histone acetyltransferases (HATs), thus maintaining cellular identity. frontiersin.orgfrontiersin.org
Pathological conditions often arise from a disruption in the delicate balance between the different H3K27 methylation states. epigenie.com This can be caused by mutations in the core components of the PRC2 complex, such as EED or SUZ12, or in the histone genes themselves, leading to what are known as oncohistones. nih.gov Such alterations can lead to a global redistribution or reduction of H3K27me2, creating an epigenetic state that is permissive for oncogenic gene expression programs.
A key emerging concept is that the ratio of H3K27me2 to H3K27me3 is a critical determinant of cell fate and can be exploited by cancer cells. epigenie.com For instance, in certain contexts, a reduction in H3K27me3, often accompanied by changes in H3K27me2 levels, can lead to the aberrant activation of developmental genes, contributing to tumorigenesis. The enzymes that remove these marks, the KDM6/JMJD3 family of histone demethylases, also play a crucial role in this balance, and their dysregulation is implicated in both cancer and autoimmune diseases. nih.govrarediseasesjournal.com
The following table summarizes key research findings on the role of H3K27me2 dysregulation in creating epigenetic vulnerabilities in various diseases:
| Disease/Condition | Key Research Findings on H3K27me2 Dysregulation | Pathological Consequence/Vulnerability | Reference(s) |
| Pediatric High-Grade Gliomas (with H3K27M mutation) | The H3K27M oncohistone mutation leads to a dramatic global reduction in both H3K27me2 and H3K27me3 levels. researchgate.net This is due to the mutant histone inhibiting the catalytic activity of the PRC2 complex. frontiersin.org | The global hypomethylation of H3K27 leads to widespread epigenetic dysregulation, including increased H3K27 acetylation and the activation of oncogenic gene expression programs, driving tumorigenesis. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Malignant Peripheral Nerve Sheath Tumors (MPNST) | A significant portion of MPNSTs show a loss of both H3K27me3 and H3K27me2 expression, often due to loss-of-function mutations in PRC2 components like SUZ12 or EED. nih.gov | The loss of these repressive marks leads to aberrant gene expression, contributing to the malignant phenotype. However, H3K27me2 loss is not entirely specific to MPNST. nih.gov | nih.gov |
| Uveal Melanoma | While H3K27me3 is often overexpressed and associated with a poor prognosis, the widespread deposition of H3K27me2 is thought to have a protective role against aberrant enhancer activity. frontiersin.org The interplay between these marks is crucial. | Dysregulation of the PRC2/H3K27 methylation axis can be a therapeutic vulnerability. For example, inhibitors of EZH2 can impact H3K27me3 levels and induce ferroptosis in melanoma cells. szu.edu.cnfrontiersin.org | szu.edu.cnfrontiersin.org |
| Autoimmune Disorders (e.g., Rheumatoid Arthritis, Lupus) | The KDM6 family of demethylases, which remove H3K27me2/3, are pivotal in regulating the expression of pro- and anti-inflammatory genes in immune cells. Their dysregulation can lead to aberrant cytokine production. nih.gov | The activity of KDM6 demethylases presents a therapeutic target. Small-molecule inhibitors like GSK-J4, which block KDM6 activity, show promise in models of chronic inflammation. nih.gov | nih.gov |
| Aging (in Drosophila intestinal stem cells) | Aging is associated with an accumulation of H3K27me2 in intestinal stem cells. This change in the epigenetic landscape can disrupt the normal lineage fidelity of these stem cells. elifesciences.org | The altered H3K27me2 levels are linked to an increased expression of genes that specify for other cell types (enteroendocrine cells), contributing to age-related intestinal dysplasia. elifesciences.org | elifesciences.org |
These findings underscore a paradigm shift in our understanding of H3K27me2, moving from viewing it as a mere intermediate in the trimethylation process to recognizing it as a critical epigenetic mark in its own right. The dysregulation of H3K27me2, either through its global reduction, redistribution, or an altered ratio relative to H3K27me3, creates profound epigenetic vulnerabilities. These vulnerabilities not only drive the pathogenesis of various diseases but also present novel therapeutic opportunities to target the epigenetic machinery for clinical benefit.
Advanced Methodologies for Studying H3k27me2
Genomic Approaches for Mapping H3K27me2 Distribution
The genomic landscape of histone H3 dimethylated at lysine (B10760008) 27 (H3K27me2) is intricately linked with transcriptional repression. To elucidate its distribution, a suite of powerful genomic techniques has been developed and refined.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) and Variants (e.g., ChIP-qPCR, re-ChIP, CATCH-seq, CUT&Tag)
Chromatin Immunoprecipitation Sequencing (ChIP-seq) stands as a cornerstone for mapping H3K27me2 across the genome. This method involves cross-linking proteins to DNA, shearing the chromatin, and using an antibody specific to H3K27me2 to immunoprecipitate the associated DNA fragments. activemotif.com These fragments are then sequenced, revealing the genomic regions where H3K27me2 is enriched. activemotif.com Studies have utilized ChIP-seq to show that H3K27me2 is broadly distributed across intergenic and intragenic regions, often in mutually exclusive domains with H3K27me1 and H3K27me3. mpg.denih.gov For instance, in mouse embryonic stem cells (ESCs), H3K27me2 is depleted from regions that are rich in H3K27me3 and H3K27me1. nih.gov
ChIP-qPCR (Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction) is a targeted approach that quantifies the enrichment of H3K27me2 at specific genomic loci. activemotif.comnih.gov It is often used to validate ChIP-seq findings or to investigate H3K27me2 levels at a smaller set of genes. nih.gov For example, ChIP-qPCR has been employed to demonstrate the loss of intragenic H3K27me1 in Eed knockout cells and to confirm changes in H3K27me2 levels at specific gene promoters. mpg.desemanticscholar.org In the protist Entamoeba histolytica, ChIP-qPCR revealed a significant enrichment of H3K27me2 at a silenced gene compared to a highly expressed gene. nih.gov
Re-ChIP (Sequential Chromatin Immunoprecipitation) allows for the analysis of two different histone modifications or a histone modification and a protein on the same DNA fragment. biorxiv.org This technique has been used to show that H3K27M oncohistones interact with and stall the spreading of the PRC2 complex at CpG islands. biorxiv.org Re-ChIP experiments can also investigate the co-occurrence of H3K27me2 with other marks, such as H3K9me2 or with RNA polymerase II, providing insights into the interplay of different regulatory signals. researchgate.net
CATCH-seq (CRISPR-assisted capture of specific chromatin segments for sequencing) is a more recent technique, though its specific application to H3K27me2 is not as widely documented in the provided context.
CUT&Tag (Cleavage Under Targets and Tagmentation) is a newer, highly efficient method for profiling histone modifications that requires less starting material and has lower background than traditional ChIP-seq. activemotif.comnih.govepicypher.com In CUT&Tag, an antibody targets a pA-Tn5 transposase fusion protein to specific chromatin regions, where it cleaves the DNA and adds sequencing adapters in a single step. epicypher.commedgenome.com This technique has been successfully used to profile H3K27me2 in K562 cells, demonstrating its ability to generate high-quality data from as few as 4 million reads per sample. medgenome.com
| Technique | Description | Key Findings for H3K27me2 |
|---|---|---|
| ChIP-seq | Genome-wide mapping of protein-DNA interactions. | Broad distribution of H3K27me2; mutually exclusive with H3K27me1/me3. mpg.denih.gov |
| ChIP-qPCR | Quantitative analysis of protein-DNA interactions at specific loci. | Validation of H3K27me2 enrichment at silenced genes and altered levels in mutant cells. mpg.denih.govsemanticscholar.org |
| Re-ChIP | Sequential immunoprecipitation to detect co-localization of two molecules on the same DNA fragment. | Demonstrated interaction of H3K27M with PRC2 and co-occurrence with other repressive marks. biorxiv.orgresearchgate.net |
| CUT&Tag | Antibody-targeted transposase-mediated cleavage and adapter insertion for efficient profiling. | High-resolution mapping of H3K27me2 with low cell numbers and high signal-to-noise. epicypher.commedgenome.com |
Quantitative Analysis and Normalization Strategies (e.g., Spike-in controls)
Accurate quantification of ChIP-seq data is crucial for comparing H3K27me2 levels across different conditions or cell types. A significant challenge in ChIP-seq is distinguishing true biological changes from technical variations. To address this, spike-in controls are increasingly being used for normalization. This strategy involves adding a known amount of chromatin from a different species (e.g., drosophila or yeast) with its own specific antibody to the experimental samples before immunoprecipitation. The reads from the spike-in chromatin can then be used as a reference to normalize the experimental data, allowing for more accurate quantitative comparisons of H3K27me2 levels. Spike-in normalized ChIP-seq has been instrumental in studying the restoration kinetics of H3K27 methylation states, including H3K27me2, after the re-expression of PRC2 subunits in knockout cells. nih.gov
Proteomic Approaches for H3K27me2 Analysis
While genomic methods map the "where" of H3K27me2, proteomic approaches delve into the "what" and "how much," providing quantitative information about the modification itself and its context within the complex world of histone post-translational modifications (PTMs).
Mass Spectrometry-Based Histone Post-Translational Modification Profiling (e.g., Bottom-Up, Middle-Down Proteomics)
Mass spectrometry (MS) is a powerful tool for the comprehensive and unbiased analysis of histone PTMs. researchgate.netnih.gov It can identify novel modifications and quantify changes in their abundance. nih.govnih.gov
Bottom-up proteomics is the most common MS-based strategy for characterizing histone PTMs. jove.com In this approach, histones are enzymatically digested into smaller peptides (typically 5-20 amino acids) before analysis. jove.com A challenge with histones is their high content of basic amino acids, which results in very small peptides upon trypsin digestion. jove.com To overcome this, a chemical derivatization step, often using propionic anhydride, is employed to neutralize lysine residues, leading to larger, more manageable peptides. jove.com Bottom-up proteomics has been used to quantify changes in H3K27me2 in various contexts, such as in response to the knockdown of methyltransferases. upenn.edu
Middle-down proteomics offers a compromise between bottom-up and top-down approaches by analyzing larger histone tail peptides (around 50 amino acids). thermofisher.comnih.gov This method is particularly advantageous for studying the co-occurrence of multiple PTMs on the same histone tail, providing insights into the "histone code." nih.govnih.gov Middle-down analysis has revealed that intact and proteolytically clipped histone H3 can have different PTM patterns, including variations in H3K27me2. labtech.com It has also been used to track dynamic changes in H3K27me2 levels during the mouse lifespan. researchgate.net
| Proteomic Approach | Description | Advantages for H3K27me2 Analysis |
|---|---|---|
| Bottom-Up Proteomics | Analysis of small peptides after enzymatic digestion. jove.com | High-throughput and technically more facile for quantifying individual PTMs like H3K27me2. bengarcialab.com |
| Middle-Down Proteomics | Analysis of larger peptides, typically histone tails. thermofisher.comnih.gov | Preserves information about co-occurring PTMs on the same histone tail, allowing for the study of combinatorial codes involving H3K27me2. nih.govnih.gov |
Quantitative Proteomics Techniques (e.g., SILAC, Label-free quantification)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for accurate quantitative proteomics. researchgate.netnih.gov Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. researchgate.net The histones from different cell populations can then be mixed, and the relative abundance of PTMs, including H3K27me2, can be precisely quantified by the ratio of heavy to light peptide signals in the mass spectrometer. nih.govnih.gov SILAC has been used to show a dramatic reduction of H3K27me2 in Suz12-deficient embryonic stem cells. nih.gov A "super-SILAC" approach, which uses a mixture of multiple heavy-labeled cell lines as a spike-in standard, allows for the analysis of samples that cannot be metabolically labeled, such as clinical tissues. researchgate.netoup.com
Label-free quantification is an alternative to isotopic labeling where the relative abundance of peptides is determined by comparing the signal intensities or spectral counts of the same peptide across different samples. nih.gov While generally considered less accurate than labeling methods, label-free approaches are versatile and can be applied to any sample type. nih.govresearchgate.net They have been successfully used to quantify changes in histone PTMs, including H3K27me2, in various studies. nih.govacs.org
Analysis of Histone Variants and Co-occurring Modifications on Histone H3
Mass spectrometry is uniquely suited to distinguish between histone variants and to decipher the complex interplay of co-occurring PTMs. mdpi.comnih.gov Histone variants, such as H3.1, H3.2, and H3.3, differ by only a few amino acids, but these differences can be resolved by MS. mdpi.com Proteomic analyses have revealed that different histone H3 variants can have distinct PTM profiles, including different levels of H3K27me2. upenn.edu For example, quantitative analysis in Suz12-deficient ESCs showed that peptides containing both H3K27me2 and H3K36me2 were predominant on both H3.2 and H3.3 variants in wild-type cells. nih.gov
The ability to analyze multiple modifications on a single peptide is a key strength of MS-based proteomics. nih.gov This has been crucial in uncovering "crosstalk" between different PTMs. For instance, studies have shown an antagonistic relationship between H3K27 methylation and H3K27 acetylation, where a decrease in H3K27me2 and H3K27me3 is accompanied by an increase in H3K27ac. nih.gov Furthermore, the co-occurrence of H3K27me2 with other modifications like H3K36me2 has been quantitatively assessed, providing a more detailed picture of the histone code than can be achieved by analyzing single modifications in isolation. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| H3K27me2 |
| H3K27me1 |
| H3K27me3 |
| H3K9me2 |
| H3K9me3 |
| H3K36me2 |
| H3K27ac |
| H3K36me3 |
| H3K4me1 |
| H3R26me1 |
| R8me1 |
| R17me1/me2 |
| K9me1/me2/me3/ac |
| K14me1/me2/me3/ac |
| K18me1/ac |
| K23me1/me2/me3/ac |
| K36me1/me2/me3 |
| H3K9ac |
| H4K20me1/me3 |
| H3K14ac |
| H3K4me3 |
| H3K79me1/me2 |
| H3K23ac |
| H3K9me1 |
| H3S10ph |
| H3S28ph |
| H4K16ac |
| H4K12ac |
| H3K4me |
| H3K27hib |
| H3K9me |
| H3K9meK14ac |
| H3K9me2K14ac |
| H1.5K33ac |
| H2A1BK15ac |
| H3K9me3K14ac |
| H2AJK5acT6ac |
| H2AJK5acK9ac |
| H3K36me1 |
| H3K27 |
| H3K36 |
| H2A |
| H2B |
| H3 |
| H4 |
| H1 |
| H2A.1 |
| H2A.X |
| H2B.1 |
| H2B.2 |
| H3.3 |
| H3.4 |
| H3.1 |
| H3.2 |
| H3.5 |
| TS H3.4 |
| H3K56 |
| H3K79 |
| H3R17me2 |
| H3K9me2 |
| H3K18acK23ac |
| H3K27me2K36me |
| H3K27me |
| H3K9 |
| H3K14 |
| H3K18 |
| H3K23 |
| H3K4 |
| H3S10 |
| H3S28 |
| H3K79me |
| H3K18ac |
| H3K23ac |
| H3K9meK14ac |
| H3K9me2K14ac |
| H3K9me3K14ac |
| H3K27ac |
| H3K36ac |
| H3K36me |
| H3K27 |
| H3K36 |
| H3K9 |
| H3K4 |
| H3K14 |
| H3K18 |
| H3K23 |
| H3K56 |
| H3K79 |
| H3R2 |
| H3R8 |
| H3R17 |
| H3R26 |
| H3S10 |
| H3S28 |
| H3T3 |
| H3T6 |
| H3T11 |
| H4K5 |
| H4K8 |
| H4K12 |
| H4K16 |
| H4K20 |
| H4R3 |
| H4S1 |
| H2AK5 |
| H2AK9 |
| H2BK5 |
| H2BK12 |
| H2BK15 |
| H2BK20 |
| H1K25 |
| H1K26 |
| H1K107 |
| H1K187 |
| H1S36 |
| H1S172 |
| H1S183 |
| H1T137 |
| H1T146 |
| H1T154 |
| H1T18 |
Biochemical and Biophysical Characterization of H3K27me2 Interactions
The dimethylated state of Histone H3 at lysine 27 (H3K27me2) is not merely an intermediate in the transition to the transcriptionally repressive H3K27me3 mark; it has distinct biological roles and interaction partners. Advanced biochemical and biophysical methods are crucial for dissecting these specific interactions and understanding the functional consequences of H3K27me2.
In Vitro Enzyme Activity Assays (Methyltransferases, Demethylases) using Synthetic H3K27(Me2) (15-34) Peptides
Synthetic peptides, such as H3K27(Me2) (15-34), are invaluable tools for in vitro studies of the enzymes that regulate H3K27 methylation states. These peptides serve as substrates in enzyme activity assays, allowing for the precise measurement of methyltransferase and demethylase kinetics and specificity.
Histone methyltransferase (HMT) assays are commonly performed using a scintillation-based method. In these assays, a purified enzyme, such as the Polycomb Repressive Complex 2 (PRC2), is incubated with the synthetic H3K27me2 peptide and a radiolabeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM). pnas.org The transfer of the tritiated methyl group to the peptide is quantified by scintillation counting, providing a direct measure of the enzyme's catalytic activity. pnas.org Western blot analysis using antibodies specific to different methylation states of H3K27 can also be used to confirm the products of the reaction. pnas.org
Conversely, demethylase activity assays are used to study enzymes like KDM7A, which is known to demethylate H3K27me2. nih.gov These assays often involve incubating the enzyme with the H3K27me2 peptide and then detecting the product, H3K27me1 or unmodified H3K27, through methods like mass spectrometry or specific antibodies.
Studies using these assays have revealed important aspects of H3K27 methylation dynamics. For instance, it has been shown that PRC2 can methylate H3K27me2 to H3K27me3. nih.gov The efficiency of this reaction can be influenced by other histone modifications, highlighting the concept of histone crosstalk. pnas.org For example, the presence of H3K36 methylation on the same histone tail can inhibit PRC2 activity on H3K27. pnas.org
Peptide-based assays also allow for the characterization of enzyme inhibitors. By adding a potential inhibitor to the reaction mixture, researchers can determine its effect on the enzyme's ability to modify the H3K27me2 peptide. This is a critical step in the development of therapeutic agents that target histone methylation.
| Assay Type | Enzyme Class | Substrate | Key Findings |
| Histone Methyltransferase (HMT) Assay | Methyltransferases (e.g., PRC2) | H3K27(Me2) (15-34) peptide | PRC2 can convert H3K27me2 to H3K27me3. nih.gov |
| Histone Demethylase Assay | Demethylases (e.g., KDM7A) | H3K27(Me2) (15-34) peptide | KDM7A can demethylate H3K27me2. nih.gov |
| Peptide Competition Assay | Various | H3K27(Me2) (15-34) peptide | Used to determine the specificity of antibodies and reader domains for H3K27me2. nih.gov |
Protein-Peptide Interaction Studies (e.g., NMR, structural biology)
Understanding how H3K27me2 is "read" by other proteins is fundamental to elucidating its downstream effects. Nuclear Magnetic Resonance (NMR) spectroscopy and structural biology techniques are powerful methods for characterizing these interactions at an atomic level. irbm.com
NMR spectroscopy is particularly well-suited for studying the dynamic nature of protein-peptide interactions in solution. irbm.com By isotopically labeling either the protein or the peptide, researchers can monitor changes in the chemical environment of specific atoms upon binding. Chemical shift perturbation (CSP) analysis, for example, can map the binding interface on a protein when the H3K27me2 peptide is introduced. universiteitleiden.nl This technique has been used to study the interaction of various "reader" domains, such as chromodomains, with H3K27me2. nih.gov
For instance, NMR studies have been employed to investigate the binding of the CBX7 chromodomain to H3K27me2 peptides. nih.gov These studies revealed that while CBX7 can bind to H3K27me2, it shows a preference for H3K27me3. nih.gov Such subtle differences in binding affinity, which can be quantified by determining the dissociation constant (Kd), are critical for understanding the specific biological roles of different histone modifications. universiteitleiden.nl
Structural biology techniques, primarily X-ray crystallography, provide high-resolution three-dimensional structures of protein-peptide complexes. These structures offer a static but detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding. For example, a crystal structure of a chromodomain in complex with an H3K27me2 peptide would reveal the specific amino acid residues in the "aromatic cage" of the chromodomain that recognize the dimethylated lysine.
Combining NMR and structural biology with other biophysical techniques like fluorescence polarization (FP) and isothermal titration calorimetry (ITC) provides a comprehensive picture of protein-H3K27me2 interactions. FP assays, for instance, can be used to measure binding affinities in a high-throughput manner, while ITC directly measures the thermodynamic parameters of binding. uvic.ca
| Technique | Information Gained | Example Application |
| Nuclear Magnetic Resonance (NMR) | Binding interface, affinity (Kd), dynamics | Mapping the binding site of the CBX7 chromodomain on the H3K27me2 peptide. nih.gov |
| X-ray Crystallography | High-resolution 3D structure of the complex | Visualizing the interactions between a reader domain and the H3K27me2 peptide at the atomic level. |
| Fluorescence Polarization (FP) | Binding affinity (Kd) | Determining the binding strength of a reader protein to a fluorescently labeled H3K27me2 peptide. uvic.ca |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, Kd) | Characterizing the energetic drivers of the protein-H3K27me2 interaction. |
Genetic and Epigenetic Perturbation Technologies
To understand the functional consequences of H3K27me2 in a cellular context, it is essential to be able to manipulate its levels and the machinery that regulates it. Advanced genetic and epigenetic perturbation technologies provide powerful tools for achieving this.
CRISPR/Cas-based Epigenetic Editing Systems (CRISPR-Cas9, CRISPRi)
The CRISPR/Cas system has been repurposed for epigenetic editing by using a catalytically inactive Cas9 (dCas9) protein. bitesizebio.com This dCas9 protein can be fused to various effector domains, such as histone methyltransferases or demethylases, to precisely modify histone marks at specific genomic loci. frontiersin.organnualreviews.org
For targeting H3K27me2, a dCas9 protein could be fused to the catalytic domain of a histone demethylase specific for H3K27me2, such as KDM7A. nih.gov By designing a guide RNA (gRNA) that directs this fusion protein to a specific gene promoter, researchers can selectively remove H3K27me2 at that location and study the resulting changes in gene expression. Conversely, fusing dCas9 to the catalytic domain of a methyltransferase like EZH2 could be used to deposit H3K27 methylation.
CRISPR interference (CRISPRi) is another application of the dCas9 system. annualreviews.org In this case, the dCas9 protein itself, without a fused effector domain, can be targeted to a gene's promoter to sterically hinder the binding of the transcriptional machinery, leading to gene repression. This can be used to downregulate the expression of the enzymes that regulate H3K27me2, such as EZH2 or KDM6B, to study the global effects of their loss. frontiersin.org
These CRISPR-based tools offer unprecedented precision for studying the cause-and-effect relationships between H3K27me2 at specific genomic locations and cellular phenotypes. uwo.ca
Targeted Gene Knockout/Knockdown of H3K27 Regulatory Enzymes
Targeted gene knockout or knockdown of the enzymes that "write" and "erase" H3K27me2 is a more traditional but still highly effective approach to studying its function.
Knockout strategies, often employing CRISPR/Cas9 to introduce frameshift mutations that lead to a non-functional protein, can completely eliminate the expression of a specific enzyme. For example, knocking out EZH2, the catalytic subunit of the PRC2 complex, has been shown to dramatically reduce global levels of H3K27me2 and H3K27me3. nih.govresearchgate.net Similarly, knocking out the demethylase KDM6B would be expected to lead to an accumulation of H3K27me2/3. frontiersin.org
Knockdown approaches, such as RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), reduce the expression of a target gene without completely eliminating it. This can be useful for studying enzymes that are essential for cell viability, where a complete knockout would be lethal. For instance, siRNA-mediated knockdown of EZH2 has been used to inhibit global H3K27 methylation levels. frontiersin.org
These perturbation studies have been instrumental in defining the roles of various enzymes in maintaining the landscape of H3K27 methylation. nih.gov
| Enzyme | Function | Effect of Knockout/Knockdown | Reference |
| EZH2 | Methyltransferase (writes H3K27me1/2/3) | Reduction in H3K27me2 and H3K27me3 levels. | nih.govresearchgate.net |
| EED | PRC2 core component | Global reduction of H3K27me1/2/3. | nih.gov |
| SUZ12 | PRC2 core component | Specific loss of H3K27me2 and H3K27me3. | nih.gov |
| KDM6A/UTX | Demethylase (erases H3K27me2/3) | Potential increase in H3K27me2/3 levels. | frontiersin.orgresearchgate.net |
| KDM6B/JMJD3 | Demethylase (erases H3K27me2/3) | Potential increase in H3K27me2/3 levels. | researchgate.net |
| KDM7A | Demethylase (erases H3K27me1/2) | Potential increase in H3K27me2 levels. | nih.gov |
Generation of Isogenic Cell Lines with Modified H3K27me2 Ratios
Isogenic cell lines, which are genetically identical except for a specific modification, are powerful tools for studying the effects of altered H3K27me2 levels. biorxiv.org These cell lines can be generated using genome editing technologies like CRISPR/Cas9. babraham.ac.uk
One approach is to introduce mutations in the genes encoding H3K27 regulatory enzymes. For example, introducing a gain-of-function mutation in EZH2 can lead to increased H3K27me3 levels and a corresponding decrease in H3K27me2. biorxiv.org Conversely, introducing a loss-of-function mutation in a demethylase like KDM6B could increase the H3K27me2/me3 ratio.
Another strategy involves directly editing the histone genes themselves. The introduction of the H3K27M mutation, where lysine 27 is replaced by methionine, has been shown to globally inhibit PRC2 activity, leading to a dramatic decrease in both H3K27me2 and H3K27me3. researchgate.netaacrjournals.org By creating isogenic cell lines with and without this mutation, researchers can specifically study the consequences of H3K27me2/3 loss. researchgate.netaacrjournals.org
These isogenic systems provide a clean background for dissecting the specific functions of H3K27me2, as any observed phenotypic differences can be directly attributed to the engineered change in its levels, rather than to the genetic variability found between different cell lines. aacrjournals.org
Computational and Systems Biology Approaches
Computational and systems biology approaches have become indispensable for deciphering the complex regulatory networks involving histone modifications like dimethylated H3K27 (H3K27me2). These methods allow for the integration of large-scale datasets, the simulation of dynamic epigenetic processes, and the prediction of molecular interactions, offering insights that are often unattainable through experimental methods alone.
Integrative Analysis of Multi-Omics Data (Genomics, Proteomics, Transcriptomics)
The study of H3K27me2 benefits immensely from the integration of multiple high-throughput "omics" datasets. This holistic approach provides a more complete picture of how H3K27me2 is regulated and how it, in turn, influences cellular function by correlating epigenetic landscapes with gene expression, protein abundance, and chromatin architecture. mdpi.comresearchgate.net
A comprehensive multi-omics strategy can characterize the widespread effects of alterations in H3K27 methylation. mdpi.comresearchgate.net For instance, studies on mutations in the H3K27 methyltransferase EZH2 have utilized an integrative approach combining genomics, transcriptomics, proteomics, and metabolomics to understand the downstream consequences. mdpi.com Such analyses reveal how shifts in the H3K27me2/me3 ratio, driven by specific mutations, lead to global epigenetic reprogramming, altered chromatin accessibility, and subsequent changes in gene and protein expression networks. mdpi.comresearchgate.net
Research Findings from Multi-Omics Integration:
Genomics (ChIP-Seq, CUT&Tag, ATAC-Seq): Genome-wide mapping shows that H3K27me2 has a broad distribution, often found in intergenic regions and over the bodies of some genes, in contrast to the more promoter-focused localization of H3K27me3. plos.orgembopress.org In Arabidopsis, integrative epigenomic mapping revealed that H3K27me2 is a dual mark associated with both transposable elements and a subset of genes. embopress.org Algorithms have been developed to predict the boundaries of chromatin domains by integrating maps of repressive marks like H3K27me2 with active marks and transcription data. oup.comresearchgate.net ATAC-Seq data, when combined with histone modification maps, can reveal how changes in H3K27me2 levels correlate with changes in chromatin accessibility at specific loci. mdpi.com
Transcriptomics (RNA-Seq): By correlating H3K27me2 occupancy with RNA-Seq data, researchers can assess its role in gene regulation. While H3K27me3 is strongly associated with gene silencing, the role of H3K27me2 is more complex. epigenie.com In some contexts, it is linked to the silencing of non-cell-type-specific enhancers. epigenie.com In wheat, increased H3K27me2 levels were associated with the silencing of euchromatic transposons, contributing to genome stability during polyploidization. researchgate.net
Proteomics (Mass Spectrometry): Quantitative proteomics can identify and quantify changes in the abundance of histone modifying enzymes, their associated protein complexes, and downstream effector proteins. mdpi.com For example, integrating proteomics with other omics data has helped to build protein-protein interaction networks disrupted by aberrant EZH2 activity, linking epigenetic changes to cellular phenotypes like proliferation and differentiation. researchgate.net
The power of these integrative analyses lies in their ability to move beyond simple correlations to build comprehensive models of gene regulation. Dedicated platforms and computational tools are being developed to facilitate the interactive analysis and visualization of these complex, multi-layered datasets for the broader scientific community. researchgate.net
| Omics Technology | Application in H3K27me2 Research | Key Findings |
|---|---|---|
| Genomics (ChIP-Seq, CUT&Tag, ATAC-Seq) | Maps the genome-wide distribution of H3K27me2 and assesses chromatin accessibility. mdpi.comembopress.org | H3K27me2 has a broad distribution, often marking intergenic regions, transposons, and some gene bodies. plos.orgresearchgate.net Its levels are inversely correlated with chromatin accessibility at specific sites. mdpi.com |
| Transcriptomics (RNA-Seq) | Correlates H3K27me2 presence with gene expression levels. mdpi.com | Associated with silencing of non-cell-type-specific enhancers and transposons. epigenie.comresearchgate.net |
| Proteomics (Mass Spectrometry) | Quantifies levels of histone modifiers (writers, erasers, readers) and other proteins. mdpi.com | Identifies shifts in protein networks involved in differentiation and proliferation resulting from altered H3K27me2 dynamics. researchgate.net |
Mathematical Modeling of H3K27 Epigenetic Dynamics and Memory
Mathematical models provide a powerful framework for understanding the complex dynamics of histone modifications. dntb.gov.ua They allow researchers to test mechanistic hypotheses about how the H3K27 methylation landscape is established, maintained through cell division, and altered in response to developmental cues or disease. plos.orgnih.gov These models can simulate the interplay between "writer" enzymes like Polycomb Repressive Complex 2 (PRC2), "eraser" demethylases, and the chromatin template itself. portlandpress.comnih.gov
A key focus of this modeling is to understand epigenetic memory—how a specific methylation state, once established at a particular gene, can be faithfully inherited by daughter cells. pnas.org Models of the Polycomb system often incorporate a "read-write" feedback loop, where PRC2 not only deposits H3K27me2/me3 but is also allosterically activated by binding to existing H3K27me3 marks, leading to the spreading of the repressive mark along the chromatin fiber. portlandpress.comnih.gov
Key Features and Findings from Mathematical Models:
Stochastic Dynamics: Models often represent chromatin as a one-dimensional chain of nucleosomes, where each histone can exist in several states (e.g., unmodified, acetylated, me1, me2, me3). plos.org The transitions between these states are governed by probabilistic rules that reflect the enzymatic activities of writers and erasers, as well as histone turnover during DNA replication. plos.orgnih.gov
Bistability and Switching: A crucial prediction from many models is that Polycomb-regulated loci can exist in two stable states: an active, unmethylated state or a repressed, methylated state. portlandpress.comnih.gov This "bistability" is essential for cellular differentiation, allowing genes to be locked in an "on" or "off" state. The models can simulate the stochastic, all-or-none switching events that transition a gene from one state to another. nih.gov
Role of H3K27me2: Dynamical models have explored the specific roles of the different methylation states. H3K27me2 is often modeled as an intermediate state, a precursor to the more stable repressive H3K27me3 mark. plos.orgepigenie.com At many PRC2 target sites, H3K27me2 is deposited first, and its conversion to H3K27me3 may require a critical concentration or activity level of the PRC2 complex. bmbreports.org Some models suggest H3K27me2 is the dominant modification across intergenic regions, representing a default repressive state. plos.org
Impact of 3D Chromatin Structure: More advanced models incorporate the three-dimensional folding of chromatin, such as the formation of loops that bring distant genomic regions into proximity. pnas.org These looping interactions can facilitate the long-range spreading of H3K27 methylation from a nucleation site, a mechanism that linear spreading models cannot fully explain. pnas.org
By parameterizing these models with quantitative experimental data (e.g., from ChIP-seq and time-course experiments), researchers can make precise, testable predictions. plos.orgportlandpress.com For example, a model of the H3K27 landscape in mouse embryonic stem cells accurately predicted the profiles of H3K27 methylation around different classes of genes and correctly forecasted the slow dynamics of H3K27me3 establishment. plos.orgnih.gov
| Model Feature | Description | Key Insight Regarding H3K27me2 |
|---|---|---|
| Multi-State Nucleosomes | Represents histones as capable of existing in multiple modification states (unmodified, me1, me2, me3, acetylated). plos.org | Positions H3K27me2 as a crucial intermediate state in the pathway to stable H3K27me3-mediated repression. plos.org |
| Read-Write Feedback | Models the process where PRC2 binds to existing methylation marks and deposits new ones on adjacent nucleosomes. portlandpress.comnih.gov | The conversion of H3K27me2 to H3K27me3 is a key step in the feedback loop that establishes and spreads repressive domains. bmbreports.org |
| Chromatin Looping | Incorporates long-range interactions mediated by the 3D structure of the genome. pnas.org | Explains how H3K27me2/me3 can be established at sites distant from the initial PRC2 recruitment site. pnas.org |
| Epigenetic Memory | Simulates the maintenance of methylation patterns across cell divisions, accounting for histone dilution during DNA replication. portlandpress.compnas.org | Highlights the conditions under which H3K27 methylation, including the H3K27me2 state, can constitute a heritable epigenetic signal. pnas.org |
Prediction of Reader/Writer/Eraser Specificity and Chromatin Interactions
A central goal of computational epigenetics is to predict the molecular machinery that regulates histone marks and the functional consequences of these marks on chromatin structure. This involves identifying the "writer" enzymes that deposit H3K27me2, the "reader" proteins that recognize and bind to it, and the "eraser" enzymes that remove it. bmbreports.orggenetics.ac.cn Furthermore, computational methods aim to predict how the presence of H3K27me2 influences higher-order chromatin organization and long-range interactions between regulatory elements. nih.gov
Predicting Reader/Writer/Eraser Specificity:
The primary writer of all three H3K27 methylation states is the Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2 (or EZH1). epigenie.comuoregon.edu The erasers for H3K27me2/me3 are demethylases such as KDM6A (UTX) and KDM6B (JMJD3). Computational approaches, often using machine learning and structural biology, help predict the specificity of these enzymes and, crucially, identify the reader proteins that translate the H3K27me2 mark into a biological function.
Reader Prediction: Reader proteins contain specialized domains (e.g., Tudor, PHD, BAH) that recognize specific histone modifications. bmbreports.orgbiorxiv.org Computational methods can scan protein sequences for these domains and use structural modeling to predict their binding pockets and specificity. For example, sequence analysis and structural prediction were used to identify a subfamily of BAH domain proteins as potential H3K27me3 readers, a prediction later supported by experimental evidence. biorxiv.org Similarly, a combination of biochemical screening and bioinformatics led to the identification of PHF20L1 as a specific reader of H3K27me2, which then recruits other repressive complexes. nih.gov
Predicting Chromatin Interactions:
H3K27me2 is a feature of repressive chromatin domains. oup.com Computational algorithms have been developed to predict the locations of these domains and their boundaries by integrating genome-wide histone modification data. oup.comresearchgate.net These methods can identify regions that separate active euchromatin from repressive heterochromatin, which is often enriched in H3K27me2. oup.com
Integrative Interaction Prediction: More sophisticated supervised and unsupervised machine learning models predict long-range chromatin interactions (e.g., between enhancers and promoters) by integrating multiple data types. nih.gov Input features for these models can include the presence of specific histone marks like H3K27me2, DNA sequence motifs, transcription factor binding sites, and chromatin accessibility data. nih.gov While H3K27me3 is a strong feature in models predicting Polycomb-mediated repressive loops, the broader distribution of H3K27me2 can help define the larger chromatin environment in which these interactions occur. bmbreports.orgelifesciences.org
These predictive models are essential for generating hypotheses that can be tested experimentally, helping to unravel the complex regulatory code embedded in the chromatin landscape.
| Component | Example(s) | Computational Approach | Role in H3K27me2 Regulation |
|---|---|---|---|
| Writer | PRC2 (EZH1/EZH2) | - | Catalyzes the addition of methyl groups to H3K27, producing me1, me2, and me3 states. epigenie.com |
| Reader | PHF20L1 | Biochemical screening combined with sequence and domain analysis. nih.gov | Specifically recognizes and binds to H3K27me2, recruiting other repressive complexes to enforce gene silencing. nih.gov |
| Eraser | KDM6A (UTX), KDM6B (JMJD3) | - | Remove methyl groups from H3K27me2 and H3K27me3, antagonizing PRC2 activity. plos.org |
| Chromatin Interaction | Repressive domain boundaries | Algorithms integrating ChIP-seq data for multiple histone marks (including H3K27me2) and transcriptional states. oup.com | H3K27me2 enrichment helps define the boundaries of large-scale repressive chromatin domains. oup.comresearchgate.net |
Therapeutic Strategies Targeting H3k27me2 Regulation Mechanistic Frameworks
Modulation of Histone Methyltransferase Activity
The primary "writer" of H3K27 methylation is the Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), being the main focus of therapeutic development. nih.gov EZH2 catalyzes the transfer of methyl groups to H3K27, progressing from an unmethylated state to me1, me2, and finally me3. nih.gov In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes. nih.govnih.gov Therefore, inhibiting its activity presents a direct strategy to reverse this pathological epigenetic state.
EZH2 Inhibitors and their Mechanistic Effects on H3K27me2/3 Levels
EZH2 inhibitors are small molecules designed to block the catalytic activity of EZH2, thereby preventing the methylation of H3K27. This leads to a global reduction in H3K27me3 and H3K27me2 levels, which can reactivate the expression of silenced tumor suppressor genes. nih.govbiorxiv.org The therapeutic effect stems from reversing the oncogenic gene expression patterns driven by aberrant H3K27 methylation. nih.gov
The mechanism involves a dose- and time-dependent decrease in global H3K27me3 levels. nih.gov For instance, treatment with EZH2 inhibitors leads to a significant reduction in H3K27me3, which is often accompanied by a decrease in H3K27me2 levels as well. biorxiv.orgnih.gov Some studies note that while H3K27me3 levels are robustly decreased, H3K27me2 levels can also be reduced, though the dynamics may differ. biorxiv.org This global reduction of repressive marks can lead to the derepression of PRC2 target genes. nih.gov Interestingly, this process can also be associated with a slight increase in H3K27 acetylation (H3K27ac), an epigenetic mark linked to active gene transcription, suggesting a switch from a repressive to an active chromatin state at certain loci. nih.govresearchgate.net
Dual inhibitors that target both EZH2 and its homolog EZH1, which can compensate for EZH2 loss, have also been developed. nih.gov Valemetostat, a dual EZH1/2 inhibitor, has demonstrated a greater capacity to reduce H3K27me3 levels compared to EZH2-selective inhibitors. nih.govaacrjournals.org This dual inhibition is thought to prevent the compensatory activity of EZH1 that can occur when EZH2 alone is inhibited. nih.gov
| Inhibitor | Target(s) | Mechanistic Effect on H3K27 Methylation | Key Research Finding |
|---|---|---|---|
| Tazemetostat | EZH2 (Wild-Type and Mutant) | Directly decreases H3K27me3, H3K27me2, and H3K27me1 levels. nih.gov Can induce a switch to H3K27ac. nih.govresearchgate.net | In lymphoma cell lines, it reduces H3K27 methylation regardless of EZH2 mutation status, leading to derepression of PRC2 target genes. nih.gov |
| Valemetostat | EZH1 and EZH2 | Strongly suppresses H3K27me3 by inhibiting both EZH1 and EZH2. nih.goveurekalert.org Prevents ectopic EZH1/2 accumulation seen with some EZH2-selective inhibitors. nih.gov | Demonstrated potent reduction of H3K27me3 and durable clinical responses in adult T-cell leukemia/lymphoma (ATL). eurekalert.orgnih.gov |
| GSK126 | EZH2 | Inhibits H3K27me2 and H3K27me3 levels. oncotarget.com | Shows high selectivity for EZH2 over EZH1 and other methyltransferases, inhibiting proliferation in EZH2-mutant lymphoma models. oncotarget.com |
| UNC1999 | EZH2 | Downregulates H3K27me3 expression. nih.gov | Showed potency in inhibiting uveal melanoma cell growth by affecting the cell cycle. nih.gov |
Activation of Histone Demethylase Activity (e.g., KDM6A/B)
An alternative therapeutic approach focuses on the "erasers" of H3K27 methylation: the histone demethylases. The KDM6 family, specifically KDM6A (also known as UTX) and KDM6B (also known as JMJD3), are JmjC domain-containing enzymes that actively remove methyl groups from H3K27me3 and H3K27me2, thereby promoting gene activation. spandidos-publications.comnih.govrarediseasesjournal.com In some cancers, these demethylases are inactivated by mutations, contributing to the accumulation of repressive H3K27 methylation. Therefore, strategies to reactivate or enhance their activity could counteract the effects of overactive PRC2.
While direct small-molecule activators of enzymes are less common and more challenging to develop than inhibitors, the concept holds significant therapeutic promise. The functional opposition between KDM6A/B and EZH2 suggests that restoring demethylase activity could be particularly effective in cancers with KDM6A loss-of-function mutations or EZH2 gain-of-function mutations. frontiersin.orgoncology-central.com For example, KDM6A is recognized as a tumor suppressor in bladder cancer, where its inactivation is a frequent event. frontiersin.org
Research has shown that KDM6A and KDM6B have opposing roles in some contexts; for instance, in T-cell acute lymphoblastic leukemia (T-ALL), JMJD3 acts as an oncogene by activating the NOTCH1 pathway, while UTX appears to function as a tumor suppressor. rarediseasesjournal.comoncology-central.com This highlights the complexity of targeting these enzymes and the need for context-specific strategies. In scenarios where KDM6 enzymes are oncogenic, inhibitors like GSK-J4 are being explored. nih.govfrontiersin.orgoncotarget.com However, in cancers where KDM6A/B are tumor-suppressive, activating them is the therapeutic goal. Currently, this is a developing area of research, with more focus on indirect methods of modulating their expression or activity.
Conceptual Strategies for Epigenetic Re-programming via H3K27me2 Pathway
Beyond direct enzyme inhibition or activation, novel strategies are emerging to achieve more profound and targeted epigenetic reprogramming of the H3K27me2 pathway.
Proteolysis Targeting Chimeras (PROTACs): Instead of merely inhibiting EZH2's catalytic function, PROTACs are designed to eliminate the EZH2 protein entirely. These molecules link an EZH2-binding component to a ligand for an E3 ubiquitin ligase, hijacking the cell's protein disposal system to tag EZH2 for degradation. mdpi.compostersessiononline.eu This approach has the advantage of blocking both the catalytic and non-catalytic (scaffolding) functions of EZH2. acs.orgnih.gov PROTACs like C1311 and E7 have been shown to effectively degrade not just EZH2 but also other core components of the PRC2 complex, such as EED and SUZ12, leading to a comprehensive shutdown of PRC2 activity and a reduction in H3K27me2/3 levels. postersessiononline.euacs.orgnih.gov
CRISPR-based Epigenetic Editing: A highly precise strategy involves using a nuclease-deficient Cas9 (dCas9) protein fused to an epigenetic modifier. frontiersin.orggenscript.com This dCas9 can be guided by a single guide RNA (sgRNA) to a specific gene promoter. By fusing dCas9 to the catalytic domain of a demethylase like KDM6A, it's conceptually possible to direct the "erasure" of H3K27me2/3 marks at specific tumor suppressor genes that have been silenced, reactivating their expression without affecting the entire genome. frontiersin.orgnih.gov This technology allows for targeted reprogramming of single or multiple gene loci, offering a new frontier for precision medicine. genscript.comuwo.ca
Combination Therapies: The interplay between different epigenetic marks suggests that combination therapies could be highly effective. For instance, combining EZH2 inhibitors with HDAC inhibitors is a strategy being explored. frontiersin.org This approach simultaneously targets the removal of the repressive H3K27me3 mark and the addition of the activating H3K27ac mark, potentially creating a more robust and lasting reactivation of tumor suppressor genes. frontiersin.orgfrontiersin.org Another conceptual approach involves combining EZH2 inhibition with therapies that target pathways that cooperate with PRC2, such as the NF-κB signaling pathway in glioblastoma, to achieve a synergistic antitumor effect. nih.govijbs.com
These advanced strategies represent the future of epigenetic therapy, moving from broad-acting inhibitors to highly specific and potent methods of rewriting the cancer epigenome.
Compound and Protein List
| Name | Type |
| Belinostat | HDAC Inhibitor |
| C1311 | EZH2 PROTAC |
| dCas9 | Nuclease-deficient Cas9 protein |
| E7 | EZH2 PROTAC |
| EED | Protein (PRC2 Subunit) |
| EZH1 | Protein (Histone Methyltransferase) |
| EZH2 | Protein (Histone Methyltransferase) |
| GSK-J4 | KDM6A/B Inhibitor |
| GSK126 | EZH2 Inhibitor |
| H3K27ac | Histone Mark (Acetylation) |
| H3K27me1 | Histone Mark (Mono-methylation) |
| H3K27me2 | Histone Mark (Di-methylation) |
| H3K27me3 | Histone Mark (Tri-methylation) |
| JMJD3 (KDM6B) | Protein (Histone Demethylase) |
| NF-κB | Protein (Transcription Factor) |
| NOTCH1 | Protein (Receptor) |
| Romidepsin | HDAC Inhibitor |
| SUZ12 | Protein (PRC2 Subunit) |
| Tazemetostat | EZH2 Inhibitor |
| UNC1999 | EZH2 Inhibitor |
| UTX (KDM6A) | Protein (Histone Demethylase) |
| Valemetostat | EZH1/EZH2 Inhibitor |
| Vorinostat | HDAC Inhibitor |
Q & A
Q. What is the biological role of H3K27(Me2) (15-34) in chromatin regulation?
H3K27(Me2) (15-34) is a histone peptide derived from human histone isotype 3.1, specifically modified by dimethylation at lysine 27 (K27). It serves as a substrate for methyltransferase/demethylase enzymes, such as those within the Polycomb Repressive Complex 2 (PRC2), which catalyzes H3K27 methylation to establish repressive chromatin marks . These modifications regulate gene silencing and heterochromatin formation, critical for processes like X-chromosome inactivation and embryonic development .
Q. What experimental methods are recommended for detecting H3K27(Me2) modifications?
Key methodologies include:
- Western blotting : Use antibodies specific to H3K27me2 (e.g., validated by loss of signal in si-GLP/EZH2 knockdown models) .
- Chromatin immunoprecipitation (ChIP-seq) : To map genomic regions enriched with H3K27me2 .
- Mass spectrometry (LC-MS/MS) : For quantitative analysis of methylation levels, ensuring batch-specific validation via Certificates of Analysis (COA) .
Note: Validate antibody specificity using peptide competition assays to avoid cross-reactivity with H3K27me1/me3 .
Q. How should H3K27(Me2) (15-34) be stored to maintain stability in experimental settings?
Store lyophilized peptide at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (1 year). Reconstituted solutions in solvents (e.g., PBS or DMSO) should be aliquoted and stored at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles and exposure to light/moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported H3K27me2 levels across cell types?
Contradictions in H3K27me2 abundance may arise from:
- Cell-type specificity : For example, si-GLP KGN cells show reduced H3K27me2/3 due to impaired EZH2 activity, while cancer models (e.g., H3K27M gliomas) exhibit global hypomethylation .
- Antibody variability : Use COA-validated lots and include positive/negative controls (e.g., H3K27me3 peptides) .
- Technical factors : Optimize ChIP-seq protocols to account for chromatin accessibility biases .
Q. What experimental designs are optimal for studying H3K27(Me2) (15-34) dynamics in disease models?
- Knockdown/overexpression systems : Use siRNA targeting EZH2/GLP or CRISPR-Cas9-edited cell lines to perturb methylation pathways .
- Pharmacological inhibition : Employ PRC2 inhibitors (e.g., GSK126) to assess H3K27me2 depletion effects .
- Longitudinal assays : Monitor methylation changes during differentiation or tumor progression using time-course ChIP-seq .
Data Table Example:
| Model | H3K27me2 Change | Key Finding | Reference |
|---|---|---|---|
| si-GLP KGN cells | ↓ 50% | GLP loss impairs EZH2-mediated methylation | |
| H3K27M glioma | ↓ 80% | PRC2 auto-methylation disrupted |
Q. How do H3K27(Me2) and H3K27(Me3) modifications differ functionally?
While both are repressive marks, H3K27me2 is broadly associated with facultative heterochromatin (e.g., inactive X chromosome), whereas H3K27me3 is enriched at Polycomb target genes for stable silencing . Mechanistically, PRC2’s catalytic subunit EZH2 preferentially generates H3K27me3, but its activity depends on cofactors like SUZ12 and JARID2 .
Q. What strategies mitigate technical noise in H3K27me2 quantification?
- Normalization : Use spike-in controls (e.g., exogenous histone peptides) for Western blot/LC-MS/MS .
- Replicates : Perform ≥3 biological replicates in ChIP-seq to account for variability .
- Data validation : Cross-verify findings with orthogonal methods (e.g., compare ChIP-seq results with RNA-seq of PRC2 target genes) .
Methodological Best Practices
- Antibody validation : Always reference COA data for lot-specific specificity .
- Sample preparation : Avoid prolonged sonication in ChIP protocols to prevent histone degradation .
- Data reporting : Include raw data (e.g., uncropped Western blots) and detailed methodology in supplements to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
